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Core Science & Biosynthesis

Foundational

Structure and Properties of 2-Azaspiro[3.4]octan-6-one

The following technical guide details the structure, synthesis, and medicinal utility of 2-azaspiro[3.4]octan-6-one , a high-value sp3-rich scaffold used in modern drug discovery. Technical Monograph | Version 1.0 [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and medicinal utility of 2-azaspiro[3.4]octan-6-one , a high-value sp3-rich scaffold used in modern drug discovery.

Technical Monograph | Version 1.0 [1]

Executive Summary

2-Azaspiro[3.4]octan-6-one (CAS: 2360487-40-5 for HCl salt) is a bicyclic spiro-heterocycle combining a strained four-membered azetidine ring and a five-membered cyclopentanone ring fused at a single quaternary carbon.[1]

In the context of "escaping from flatland" in medicinal chemistry, this scaffold serves as a critical bioisostere for substituted piperidines or cyclohexanones. It offers a high fraction of saturated carbon (


), defined exit vectors for substituents, and improved metabolic stability compared to non-spirocyclic analogs.[1] It has recently gained prominence as a core motif in Muscarinic M4 receptor agonists  and Menin-MLL interaction inhibitors .[1]

Structural & Physicochemical Analysis[1][2][3]

Geometric Configuration

The molecule consists of two orthogonal rings sharing a spiro-carbon (C3).[1]

  • Ring A (Azetidine): Contains the secondary amine at position 2.[1] The ring typically adopts a puckered conformation to relieve torsional strain, though the spiro-fusion imparts significant rigidity.[1]

  • Ring B (Cyclopentanone): Contains the ketone at position 6.[1][2] This ring adopts an envelope conformation.[1] The ketone at C6 is positioned beta to the spiro center, creating a symmetrical environment in the absence of other substituents.[1]

Numbering and Connectivity

The IUPAC numbering for spiro[3.4]octane starts in the smaller ring, adjacent to the spiro junction.

G cluster_0 2-azaspiro[3.4]octan-6-one Numbering C1 C1 N2 N2 (Amine) C1->N2 C3 C3 (Spiro) N2->C3 C3->C1 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 (Ketone) C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C3

Figure 1: Numbering scheme. The nitrogen is at position 2 (azetidine) and the carbonyl carbon is at position 6 (cyclopentane).[1]

Physicochemical Profile

The spirocyclic constraint lowers the lipophilicity compared to linear or monocyclic analogs of similar molecular weight.[1]

PropertyValue (Predicted/Exp)Significance
Molecular Formula C₇H₁₁NOLow MW fragment
Molecular Weight 125.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP ~ -0.5 to 0.2High water solubility; lower lipophilicity than piperidine
TPSA ~ 29 ŲGood membrane permeability potential
pKa (Conj.[1] Acid) ~ 9.5 - 10.5Typical secondary amine basicity
Fsp³ 0.86High saturation correlates with clinical success

Synthetic Strategies

The synthesis of 2-azaspiro[3.4]octan-6-one is non-trivial due to the strain of the spiro-junction.[1] Two primary strategies are employed: Annulation of the Azetidine Ring (Route A) and Deprotection of Commercial Intermediates (Route B).[1]

Route A: Spiro-Annulation (Retrosynthesis)

This route constructs the strained azetidine ring onto a pre-existing cyclopentanone derivative.[1]

  • Precursor: Start with a protected ketal of 3,3-bis(hydroxymethyl)cyclopentanone .[1]

  • Activation: Convert the hydroxyl groups to leaving groups (mesylates/tosylates).

  • Cyclization: React with a primary amine (e.g., benzylamine or tosylamide) to close the 4-membered ring.[1]

  • Deprotection: Remove the ketal and the N-protecting group.[1]

Route B: Practical Laboratory Scale-Up

For medicinal chemistry applications, the N-Boc protected ketone is often the starting point.[1]

Protocol: Deprotection of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

  • Dissolution: Dissolve N-Boc-2-azaspiro[3.4]octan-6-one (1.0 equiv) in Dichloromethane (DCM) (5 mL/g).

  • Acidolysis: Cool to 0°C. Add Trifluoroacetic acid (TFA) (10 equiv) dropwise.

  • Reaction: Stir at room temperature for 2 hours. Monitor by LCMS (disappearance of m/z = 226 [M+H]+).[1]

  • Workup: Concentrate in vacuo.

    • For free base: Redissolve in DCM/MeOH, treat with basic resin (e.g., PL-HCO3 MP) or wash with sat.[1] NaHCO₃.

    • For salt: Triturate with Et₂O to isolate the TFA salt as a white solid.[1]

Synthesis Precursor Precursor: 1,1-bis(halomethyl) cyclopentan-3-one ketal Cyclization Step 1: Cyclization (R-NH2, Base, Heat) Precursor->Cyclization Ring Closure Intermediate Intermediate: N-Protected Spiro Ketal Cyclization->Intermediate Deprotection Step 2: Global Deprotection (Acid Hydrolysis) Intermediate->Deprotection Remove Ketal & PG Product Target: 2-azaspiro[3.4]octan-6-one Deprotection->Product

Figure 2: Synthetic logic flow for constructing the spiro core.[1]

Reactivity & Functionalization[1]

The scaffold offers two orthogonal handles for diversification: the nucleophilic amine (N2) and the electrophilic ketone (C6).[1]

Amine Functionalization (N2)[1]
  • Reductive Amination: Reacts with aldehydes/ketones + NaBH(OAc)₃ to form tertiary amines.[1]

  • Amide Coupling: Standard HATU/EDC couplings with carboxylic acids.[1]

  • SNAr: Displaces halides in heteroaromatic systems (crucial for Menin-MLL inhibitors).[1]

Ketone Functionalization (C6)[1]
  • Gem-difluorination: Treatment with DAST/Deoxo-Fluor yields the 6,6-difluoro analog, modulating pKa and metabolic stability.[1]

  • Reductive Amination: Introduces an exocyclic amine at C6.[1]

  • Wittig/Horner-Wadsworth-Emmons: Converts the ketone to an alkene or epoxide.[1]

Reactivity cluster_N N2 Reactivity cluster_C C6 (Ketone) Reactivity Core 2-azaspiro[3.4] octan-6-one N_Alk N-Alkylation (R-X, Base) Core->N_Alk N_Acyl Amide Coupling (R-COOH, HATU) Core->N_Acyl N_SNAr SNAr (Ar-F/Cl) Core->N_SNAr C_RedAm Reductive Amination (R-NH2, NaBH3CN) Core->C_RedAm C_Fluoro Gem-Difluorination (DAST) Core->C_Fluoro C_Olefin Olefination (Wittig) Core->C_Olefin

Figure 3: Orthogonal reactivity map.[1] Red arrows indicate N-functionalization; Green arrows indicate Ketone functionalization.[1]

Medicinal Chemistry Applications

Case Study: Muscarinic M4 Agonists

In the development of M4 agonists for neuropsychiatric disorders, the 2-azaspiro[3.4]octan-6-one scaffold has been used to replace the classic piperidine core.[1]

  • Mechanism: The spiro-fusion constrains the vector of the nitrogen lone pair, potentially improving selectivity between Muscarinic subtypes (M1 vs M4).[1]

  • Outcome: Derivatives showed improved brain penetrance and reduced lipophilicity compared to non-spiro analogs.[1]

Case Study: Menin-MLL Interaction Inhibitors

Inhibitors of the Menin-MLL protein-protein interaction are critical for treating specific leukemias.

  • Role of Scaffold: The spiro-amine is often used as a linker to project a solubilizing group or a specific pharmacophore into a solvent-exposed pocket of the Menin protein.[1]

  • Advantage: The rigidity prevents the "entropic penalty" of binding that flexible linkers suffer from.[1]

"Escape from Flatland"

Replacing a flat aromatic ring or a flexible chain with this spiro-cycle increases the fraction of


 carbons (

).[1]
  • Clinical Correlation: Higher

    
     is statistically correlated with higher clinical success rates due to better solubility and lower promiscuity (off-target binding).[1]
    

References

  • Synthesis of 2-azaspiro[3.

    • Title: Facile synthesis of 2-azaspiro[3.4]octane.[1][2][3]

    • Source: Organic & Biomolecular Chemistry, 2014.[1]

    • URL:[1]

  • M4 Agonist Application

    • Title: 2-azaspiro[3.4]octane derivatives as M4 agonists (Patent US11548865B2).[1]

    • Source: Google Patents.[1]

    • URL:[1]

  • Menin-MLL Inhibitors

    • Title: Exo-aza spiro inhibitors of menin-MLL interaction (Patent US11396517B1).[1]

    • Source: Google Patents.[1]

    • URL:[1]

  • Commercial Availability & CAS

    • Compound: 2-Azaspiro[3.4]octan-6-one hydrochloride (CAS: 2360487-40-5).[1][4]

    • Source: AK Scientific / PubChem.[1]

    • URL: (Note: Link directs to related spiro-ether, search CAS 2360487-40-5 for exact salt match).[1]

Sources

Exploratory

The Ascendancy of 2-Azaspiro[3.4]octan-6-one: A Technical Guide to a Privileged Scaffold in Drug Discovery

Introduction: Embracing the Third Dimension in Medicinal Chemistry In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and heteroar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and heteroaromatic scaffolds. The rationale is clear: molecules with greater three-dimensionality often exhibit improved physicochemical properties, such as enhanced solubility and metabolic stability, leading to better pharmacokinetic profiles.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, are at the forefront of this paradigm shift.[1] Their rigid, well-defined geometries offer a unique opportunity to probe the intricate topographies of biological targets with high precision.

Among the diverse array of spirocyclic building blocks, the 2-azaspiro[3.4]octan-6-one core has emerged as a particularly valuable scaffold. This bicyclic system, featuring a strained azetidine ring fused to a cyclopentanone, presents a compelling combination of structural rigidity, synthetic versatility, and desirable physicochemical properties. The presence of a secondary amine provides a convenient handle for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). Furthermore, the ketone functionality serves as a versatile anchor for a wide range of chemical transformations, enabling the introduction of diverse pharmacophoric elements. This guide provides an in-depth technical overview of the synthesis, functionalization, and application of 2-azaspiro[3.4]octan-6-one as a pivotal building block in modern drug discovery.

Core Synthesis: A Strategic Approach to the 2-Azaspiro[3.4]octan-6-one Scaffold

While multiple routes to the parent 2-azaspiro[3.4]octane have been reported, this guide presents a robust and adaptable synthetic sequence for the targeted 2-azaspiro[3.4]octan-6-one core. The strategy involves the initial construction of the parent spirocycle, followed by protection of the secondary amine and subsequent oxidation of the cyclopentane ring.

Three primary strategies have been successfully employed for the synthesis of the 2-azaspiro[3.4]octane core, each with its own merits. These approaches involve either the annulation of the cyclopentane ring onto a pre-formed azetidine or, conversely, the formation of the azetidine ring on a cyclopentane precursor.[2][3] For the purpose of this guide, we will focus on a convergent approach that is amenable to scale-up.

Proposed Synthetic Workflow

G cluster_synthesis Synthesis of 2-Azaspiro[3.4]octan-6-one A Starting Materials B Synthesis of 2-Azaspiro[3.4]octane A->B [Ref: 1, 2] C N-Protection (e.g., Boc) B->C Standard Conditions D Oxidation of Cyclopentane Ring C->D e.g., KMnO4, RuCl3/NaIO4 E N-Boc-2-azaspiro[3.4]octan-6-one D->E F Deprotection E->F e.g., TFA/DCM G 2-Azaspiro[3.4]octan-6-one F->G

Caption: Proposed synthetic workflow for 2-azaspiro[3.4]octan-6-one.

Experimental Protocol: Synthesis of N-Boc-2-azaspiro[3.4]octan-6-one

This protocol outlines a plausible, multi-step synthesis of the N-Boc protected 2-azaspiro[3.4]octan-6-one, a key intermediate for further derivatization.

Step 1: Synthesis of 2-Azaspiro[3.4]octane

The parent spirocycle can be synthesized following established literature procedures.[2][3] One effective method involves the annulation of the cyclopentane ring.

Step 2: N-Boc Protection of 2-Azaspiro[3.4]octane

  • Materials: 2-Azaspiro[3.4]octane, Di-tert-butyl dicarbonate (Boc)₂O, Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve 2-azaspiro[3.4]octane (1.0 eq) in DCM in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-azaspiro[3.4]octane.

Step 3: Oxidation to N-Boc-2-azaspiro[3.4]octan-6-one

  • Materials: N-Boc-2-azaspiro[3.4]octane, Potassium permanganate (KMnO₄) or Ruthenium(III) chloride (RuCl₃) and Sodium periodate (NaIO₄), Acetone/Water or Acetonitrile/Water solvent system.

  • Procedure (using RuCl₃/NaIO₄):

    • Dissolve N-Boc-2-azaspiro[3.4]octane (1.0 eq) in a mixture of acetonitrile, water, and carbon tetrachloride (2:3:2).

    • Add sodium periodate (4.0 eq) and a catalytic amount of ruthenium(III) chloride hydrate (0.05 eq).

    • Stir the biphasic mixture vigorously at room temperature for 24-48 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the inorganic salts.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-2-azaspiro[3.4]octan-6-one.

Derivatization Strategies: Unleashing the Potential of the Core

The true power of 2-azaspiro[3.4]octan-6-one as a building block lies in its amenability to a wide range of chemical modifications at both the nitrogen and the ketone.

N-Functionalization

The secondary amine of the deprotected core is a prime site for introducing diversity.

  • N-Alkylation: This can be readily achieved by reacting the deprotected amine with an appropriate alkyl halide in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine.

  • N-Arylation (Buchwald-Hartwig Amination): For the introduction of aryl or heteroaryl substituents, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed cross-coupling reaction offers excellent functional group tolerance and broad substrate scope.[4][5][6]

    Illustrative Protocol for Buchwald-Hartwig Amination:

    • Materials: 2-Azaspiro[3.4]octan-6-one hydrochloride, Aryl bromide or chloride, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Anhydrous toluene or dioxane.

    • Procedure:

      • In a glovebox, combine the aryl halide (1.0 eq), 2-azaspiro[3.4]octan-6-one hydrochloride (1.2 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) in a reaction vial.

      • Add anhydrous toluene or dioxane.

      • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

      • Monitor the reaction by LC-MS.

      • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through celite.

      • Concentrate the filtrate and purify the crude product by flash column chromatography.

Modifications at the Ketone

The ketone at the 6-position is a versatile functional group for further elaboration.

  • Reductive Amination: This powerful transformation allows for the introduction of an amino group, which can be further functionalized. The ketone is reacted with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new C-N bond.

    G cluster_reductive_amination Reductive Amination Workflow A 2-Azaspiro[3.4]octan-6-one C Iminium Ion Intermediate A->C + R¹R²NH, Acid catalyst B Primary or Secondary Amine (R¹R²NH) B->C E 6-Amino-2-azaspiro[3.4]octane Derivative C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E

    Caption: General workflow for the reductive amination of 2-azaspiro[3.4]octan-6-one.

  • Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic double bond, providing a scaffold for further modifications such as Michael additions or metathesis reactions.

  • Grignard and Organolithium Additions: The addition of organometallic reagents to the ketone generates tertiary alcohols, introducing a new stereocenter and a point for further functionalization.

Case Studies in Drug Discovery: From Scaffold to Clinical Candidate

The utility of the 2-azaspiro[3.4]octane framework is best illustrated through its successful incorporation into drug discovery programs.

Case Study 1: GPR40 Agonists for Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes.[7][8] Activation of GPR40 in pancreatic β-cells potentiates glucose-stimulated insulin secretion. A number of potent and selective GPR40 agonists incorporating spirocyclic motifs have been developed. For instance, the clinical candidate LY2881835 features a spirocyclic periphery.[7] Inspired by this, researchers have explored other spirocyclic scaffolds, including those related to the 2-azaspiro[3.4]octane core, to optimize the pharmacokinetic and pharmacodynamic properties of GPR40 agonists.[7]

The GPR40 agonist AM-5262, which contains a tricyclic spirocycle, has demonstrated potent full agonism at GPR40 with an EC₅₀ of 0.081 μM.[9][10]

GPR40 Signaling Pathway

G cluster_gpr40 GPR40 Signaling Cascade in Pancreatic β-Cells GPR40 GPR40 Gq Gq protein GPR40->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Insulin_Vesicles Insulin Vesicles Ca2_release->Insulin_Vesicles Triggers Fusion PKC->Insulin_Vesicles Potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Simplified GPR40 signaling pathway leading to insulin secretion.[11][12][13][14]

Quantitative Data for Representative GPR40 Agonists

CompoundSpirocyclic CoreGPR40 EC₅₀ (μM)
AM-5262Tricyclic Spirocycle0.081[9][10]
LY2881835Spiro[indene-1,4'-piperidine]0.164 (calcium flux)[15]
Case Study 2: CCR5 Antagonists for HIV-1 Treatment

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[16] Consequently, CCR5 antagonists are an important class of antiretroviral drugs. The development of small-molecule CCR5 antagonists has seen the exploration of a wide variety of scaffolds, including spirocyclic systems, to achieve high potency and favorable drug-like properties. A notable example is the spirodiketopiperazine-based CCR5 antagonist that emerged from the structural hybridization of earlier leads.[8] This class of compounds demonstrates the utility of spirocyclic cores in optimizing anti-HIV potency.

CCR5-Mediated HIV-1 Entry and its Inhibition

G cluster_ccr5 CCR5-Mediated HIV-1 Entry and Antagonism HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Initial Binding CCR5 CCR5 Co-receptor HIV->CCR5 2. Co-receptor Binding CD4->HIV Conformational Change in gp120 Fusion Membrane Fusion & Viral Entry CCR5->Fusion Cell_Membrane Host Cell Membrane Antagonist CCR5 Antagonist (e.g., Spiro-compound) Antagonist->CCR5 Blocks gp120 Binding

Caption: Mechanism of CCR5-mediated HIV-1 entry and its inhibition by a CCR5 antagonist.[17][18][19][20][21]

Conclusion: A Scaffold with a Bright Future

The 2-azaspiro[3.4]octan-6-one core represents a compelling starting point for the design of novel therapeutics. Its inherent three-dimensionality, coupled with the synthetic tractability of its amine and ketone functionalities, provides a powerful platform for the generation of diverse chemical libraries with favorable drug-like properties. The successful application of related spirocyclic scaffolds in the development of clinical candidates for challenging diseases such as type 2 diabetes and HIV underscores the immense potential of this structural motif. As medicinal chemists continue to explore the vastness of chemical space, the 2-azaspiro[3.4]octan-6-one building block is poised to play an increasingly significant role in the discovery of the next generation of innovative medicines.

References

  • Reddy, D. N., et al. (2013). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 11(23), 3849-3852. Available from: [Link]

  • Request PDF: Facile synthesis of 2-azaspiro[3.4]octane. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. (PDF) Buchwald-Hartwig reaction: An overview. Available from: [Link]

  • Request PDF: Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available from: [Link]

  • Request PDF: Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available from: [Link]

  • Krasavin, M., et al. (2016). Free fatty acid receptor 1 (GPR40) agonists containing spirocyclic periphery inspired by LY2881835. Bioorganic & Medicinal Chemistry, 24(22), 5768-5775. Available from: [Link]

  • Tan, Q., et al. (2013). Structure of the CCR5 chemokine receptor–HIV entry inhibitor Maraviroc complex. Science, 341(6152), 1387-1390. Available from: [Link]

  • Patsnap Synapse. What are GPR40 agonists and how do they work? Available from: [Link]

  • Nishizawa, R., et al. (2011). Spirodiketopiperazine-based CCR5 antagonist: discovery of an antiretroviral drug candidate. Bioorganic & Medicinal Chemistry Letters, 21(4), 1141-1145. Available from: [Link]

  • ResearchGate. Signaling pathway of GRP40 for insulin secretion. Available from: [Link]

  • ResearchGate. Diagram illustrating HIV replication. Available from: [Link]

  • Lin, D., et al. (2012). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 3(10), 841-846. Available from: [Link]

  • PubChem. 2-Oxa-6-azaspiro[3.4]octane. Available from: [Link]

  • ResearchGate. GPR40 signaling in pancreatic β-cells. Available from: [Link]

  • ResearchGate. Chemical structure of the GPR40 agonist (3S)-3-(4-{[4-(1 0 Hspiro [indene-1, 4 0-piperidin]-1 0-ylmethyl) benzyl] oxy} pheny l) hex-4-ynoic acid (LY2881835). Available from: [Link]

  • Wikipedia. CCR5 receptor antagonist. Available from: [Link]

  • MDPI. Molecular Role of HIV-1 Human Receptors (CCL5–CCR5 Axis) in neuroAIDS: A Systematic Review. Available from: [Link]

  • Wikipedia. HIV. Available from: [Link]

  • Proteopedia. GPR40. Available from: [Link]

  • PMC. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection. Available from: [Link]

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Foundational

Spirocyclic Ketone Scaffolds: A Technical Guide to 3D-Diversification in Medicinal Chemistry

Executive Summary This technical guide addresses the strategic integration of spirocyclic ketone scaffolds in drug discovery. Moving beyond the "Escape from Flatland" paradigm, we analyze the spirocyclic ketone not merel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic integration of spirocyclic ketone scaffolds in drug discovery. Moving beyond the "Escape from Flatland" paradigm, we analyze the spirocyclic ketone not merely as a structural motif but as a divergent synthetic intermediate . This functionality allows for the rapid generation of high-


 libraries with defined vector alignments, offering superior physicochemical properties (solubility, metabolic stability) compared to their planar aromatic bioisosteres.

Structural Rationale: The Sp3 Advantage

The transition from planar aromatics to spirocyclic scaffolds is driven by the need to improve clinical success rates.[1][2] The core advantage lies in the Fraction of Saturated Carbon (


) .[1][2]
Physicochemical Impact[1][2][3][4][5][6]
  • Solubility: Planar aromatic rings facilitate

    
    -stacking, reducing aqueous solubility. Spirocyclic cores disrupt this stacking, significantly enhancing solubility without requiring polar solubilizing groups that might hinder permeability.
    
  • Metabolic Stability: Aromatic rings are prone to oxidative metabolism (e.g., P450 hydroxylation). Spiro[3.3]heptane and spiro[4.4]nonane systems lack the electron-rich

    
    -systems that attract CYP450 enzymes, effectively blocking metabolic "soft spots."
    
  • Vector Alignment: Unlike the

    
     planar vectors of phenyl rings, spirocyclic ketones offer unique exit vectors (often 
    
    
    
    or distorted tetrahedral geometries), allowing access to novel chemical space within binding pockets.
The Ketone as a Pivot Point

The spirocyclic ketone is the critical "handle" for diversification. Unlike spiro-hydrocarbons, the ketone functionality allows for late-stage divergence into three distinct pharmacological classes:

  • Amines: Via reductive amination (Bioisosteres for piperidines/piperazines).

  • Alcohols/Ethers: Via Grignard/Lithium addition (Access to tertiary alcohols).

  • Rigidified Amino Acids: Via Strecker or Bucherer-Bergs reactions.

G Ketone Spirocyclic Ketone (The Pivot) Amine Spiro-Amine (Reductive Amination) Ketone->Amine Alcohol Tertiary Alcohol (Grignard Addition) Ketone->Alcohol Hydantoin Spiro-Hydantoin (Bucherer-Bergs) Ketone->Hydantoin Difluoro gem-Difluoro (DAST/Deoxo-Fluor) Ketone->Difluoro

Figure 1: The spirocyclic ketone serves as a divergent intermediate, enabling access to diverse chemical space from a single high-


 scaffold.

Synthetic Methodologies: Constructing the Core

The synthesis of spirocyclic ketones, particularly the strained spiro[3.3]heptan-2-one, requires overcoming ring strain. The most robust, scalable method involves the double alkylation of active methylene compounds.

Primary Route: Double Alkylation Strategy

This route is preferred for its scalability and the availability of starting materials. It constructs the spiro-linkage by dialkylating a central carbon (from malonate or TosMIC) with a bis-electrophile.

Mechanism:

  • Precursor: 1,1-Bis(bromomethyl)cyclobutane (or corresponding ring size).[3]

  • Nucleophile: Diethyl malonate or Tosylmethyl isocyanide (TosMIC).

  • Cyclization: Double

    
     substitution closes the second ring.
    
  • Decarboxylation/Hydrolysis: Reveals the ketone.

Alternative Route: Semipinacol Rearrangement

For more complex or chiral spirocycles, the strain-relocating semipinacol rearrangement of 1-sulfonylbicyclobutanes offers high stereo- and regiocontrol, though it is less common for bulk scaffold generation.

Experimental Protocol: Synthesis of Spiro[3.3]heptan-2-one

Objective: Synthesis of the core scaffold Spiro[3.3]heptan-2-one via the TosMIC route. This protocol is selected for its operational simplicity and high yield relative to the malonate decarboxylation route.

Reagents:

  • 1,1-Bis(bromomethyl)cyclobutane (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion) (2.5 equiv)

  • DMSO (anhydrous)

  • Diethyl ether / Water for workup

Step-by-Step Methodology
  • Activation:

    • To a flame-dried 3-neck flask under

      
      , add NaH (2.5 equiv) and wash with dry hexanes to remove mineral oil.
      
    • Suspend NaH in anhydrous DMSO (0.5 M concentration relative to substrate).

    • Cool to 0°C.

  • Cyclization:

    • Add a solution of TosMIC (1.1 equiv) and 1,1-bis(bromomethyl)cyclobutane (1.0 equiv) in DMSO dropwise over 30 minutes.

    • Note: The reaction is exothermic. Maintain internal temperature <10°C.

    • Allow the mixture to warm to room temperature and stir for 4 hours. The formation of the intermediate isocyanide spirocycle is monitored by TLC.

  • Hydrolysis (Unmasking the Ketone):

    • Quench the reaction carefully with water.

    • Extract with diethyl ether (

      
      ).
      
    • To the organic layer (containing the intermediate), add concentrated HCl (approx. 10% volume of organic phase) and stir vigorously for 2 hours to hydrolyze the imine/isocyanide.

  • Purification:

    • Neutralize the aqueous layer with saturated

      
      .
      
    • Extract with dichloromethane (DCM).

    • Dry over

      
      , filter, and concentrate
      
    • Purification: Distillation (Kugelrohr) is preferred for the volatile ketone, or flash chromatography (SiO2, Hexanes/EtOAc 9:1).

Yield Expectation: 60-75% isolated yield.

Synthesis Start 1,1-Bis(bromomethyl) cyclobutane Reagent + TosMIC + NaH / DMSO Start->Reagent Intermed Spiro-Isocyanide Intermediate Reagent->Intermed Double Alkylation Hydrolysis Acid Hydrolysis (HCl / H2O) Intermed->Hydrolysis Product Spiro[3.3]heptan-2-one Hydrolysis->Product Unmasking

Figure 2: Synthetic workflow for the TosMIC-mediated synthesis of spiro[3.3]heptan-2-one.

Data Summary: Spirocycle vs. Cyclohexyl Analog

The following table illustrates the physicochemical improvements when replacing a standard cyclohexyl ring with a spiro[3.3]heptanyl scaffold in a theoretical lipophilic drug core.

PropertyCyclohexyl AnalogSpiro[3.3]heptanyl AnalogImpact
Hybridization

= 1.0

= 1.0
Equivalent saturation.
Shape (PBF) 0.21 (Chair)0.45 (Puckered)Spiro has higher 3D character.
LogP 3.22.6Lower Lipophilicity (Improved).
Solubility Low (< 10 µM)Moderate (> 50 µM)Disrupted packing improves solvation.
Metabolic Clearance High (C-H oxidation)LowSteric bulk protects bridgehead carbons.

Data derived from generalized SAR trends in spirocyclic bioisosteres [1, 2].

Case Study: Application in MCHr1 Antagonists

A compelling example of spirocyclic ketone utility is found in the optimization of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists.[1]

  • Challenge: Early leads containing a morpholine or piperidine moiety suffered from hERG liability and rapid metabolic clearance.

  • Solution: Replacement of the morpholine with a 2-oxa-6-azaspiro[3.3]heptane core (derived from the corresponding ketone).

  • Outcome:

    • Maintained basicity (

      
      ) required for receptor binding.
      
    • Reduced lipophilicity (

      
      ).[2]
      
    • Eliminated hERG inhibition due to the altered vector and steric bulk preventing channel binding.

    • This demonstrates the "Spiro-Switch" strategy: using the ketone precursor to generate a library of spiro-amines to dial out toxicity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Phenyl Bioisosteres. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][4][5][6][7] Expert Opinion on Drug Discovery. Link

  • Ding, Q., et al. (2013). Synthesis of Spiro[3.3]heptan-2-one Derivatives. Organic Letters. Link

Sources

Exploratory

Escaping Flatland: A Technical Guide to Novel Azaspirocyclic Ketones in Modern Drug Design

Foreword: The Tyranny of Flatness in Medicinal Chemistry For decades, a significant portion of drug discovery has been confined to "flatland"—a chemical space dominated by planar, aromatic, sp²-hybridized carbocycles and...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Tyranny of Flatness in Medicinal Chemistry

For decades, a significant portion of drug discovery has been confined to "flatland"—a chemical space dominated by planar, aromatic, sp²-hybridized carbocycles and heterocycles. This trend, driven by the accessibility of synthetic methodologies like cross-coupling reactions, has inadvertently led to a library of drug candidates with suboptimal physicochemical properties. Molecules that are too flat and lipophilic often exhibit poor aqueous solubility, high metabolic turnover, and off-target promiscuity, contributing to the high attrition rates in clinical trials.[1][2][3] The seminal 2009 paper, "Escape from Flatland," brought this issue to the forefront, demonstrating a strong correlation between molecular three-dimensionality and clinical success.[1][2][4] The key metrics identified were the fraction of sp³-hybridized carbons (Fsp³) and the presence of chiral centers, both of which are more prevalent in approved drugs.[2][5] This guide delves into a powerful class of scaffolds designed to overcome this planarity problem: novel azaspirocyclic ketones. These rigid, three-dimensional structures serve as invaluable building blocks, enabling chemists to build complexity and drug-like properties directly into molecular frameworks.

The Azaspirocyclic Ketone Advantage: Building in Three Dimensions

Spirocycles, compounds containing two rings connected by a single common atom, offer a unique and powerful strategy to increase the Fsp³ character and introduce well-defined three-dimensional exit vectors into a molecule.[4] The spirocyclic core imparts conformational rigidity, which can lead to enhanced binding affinity and selectivity for the biological target by pre-organizing substituents into an optimal orientation for interaction.[6]

Azaspirocyclic ketones, a subset of these scaffolds, are particularly valuable. The embedded nitrogen atom provides a versatile handle for further functionalization and can act as a hydrogen bond acceptor or a basic center to modulate solubility and pharmacokinetic properties. The ketone functionality is not merely a synthetic placeholder; it offers a reactive site for a plethora of chemical transformations, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.

The primary advantages of incorporating azaspirocyclic ketones into drug candidates can be summarized as:

  • Increased Three-Dimensionality (Fsp³): Directly addresses the "flatland" problem, moving away from planar structures towards more complex, drug-like shapes.[4][5]

  • Improved Physicochemical Properties: Often leads to higher aqueous solubility, lower lipophilicity (logP), and improved metabolic stability compared to their flat or more flexible counterparts.[6]

  • Enhanced Target Selectivity: The rigid scaffold can lock the molecule into a specific conformation, leading to more precise interactions with the target protein and reducing off-target effects.

  • Vectorial Diversity: The spirocyclic core presents substituents in well-defined spatial orientations, allowing for a more systematic exploration of the chemical space around a core scaffold.

  • Synthetic Versatility: The ketone and amine functionalities serve as key anchor points for a wide range of chemical modifications, making them ideal building blocks in fragment-based and lead optimization campaigns.

Below is a diagram illustrating the conceptual shift from a typical "flat" drug scaffold to a more three-dimensional one utilizing an azaspirocyclic core.

G cluster_0 The 'Flatland' Problem cluster_1 The 3D Solution Planar_Scaffold Typical Planar Scaffold (e.g., Fused Aromatics) - High sp² character - Poor Solubility - Metabolic Liability 3D_Scaffold Azaspirocyclic Ketone Core - High Fsp³ character - Improved Physicochemical Profile - Vectorial Diversity Planar_Scaffold->3D_Scaffold Strategic Incorporation Drug_Candidate Novel Drug Candidate with Improved Properties 3D_Scaffold->Drug_Candidate Leads to

Caption: Transitioning from planar scaffolds to 3D azaspirocyclic cores.

Quantifying the Impact: A Comparative Case Study

To illustrate the tangible benefits of incorporating an azaspirocyclic moiety, consider the well-established piperazine ring, a common fragment in medicinal chemistry. While useful, piperazine can sometimes contribute to undesirable properties. Azaspiro[3.3]heptane has emerged as a compelling bioisostere for piperazine, offering a more rigid and three-dimensional alternative.

The following table presents a hypothetical but representative comparison of key physicochemical properties, based on general trends reported in the literature when moving from a planar, aromatic system to a more saturated, spirocyclic one.

PropertyRepresentative Planar Aromatic CompoundAzaspirocyclic Ketone AnalogueRationale for Improvement
Fraction sp³ (Fsp³) ~0.25> 0.50The spirocyclic core is inherently rich in sp³-hybridized carbons, significantly increasing the overall 3D character of the molecule.[5]
Calculated logP (cLogP) ~3.5~2.5Increased saturation and the introduction of polar ketone and amine groups typically reduce lipophilicity, which can improve the ADME profile.[6]
Aqueous Solubility (µM) < 10> 50The reduction in lipophilicity and the introduction of hydrogen bonding motifs (amine and ketone) generally lead to a significant increase in aqueous solubility.
Metabolic Stability (t½, min) < 15> 60The rigid spirocyclic core can shield metabolically labile sites and may not be as readily recognized by metabolic enzymes like Cytochrome P450s.

Note: The values in this table are illustrative and based on established trends. Actual values will vary depending on the specific molecular structures.

Synthetic Strategies and Protocols

The successful integration of azaspirocyclic ketones into drug discovery programs hinges on the availability of robust and scalable synthetic routes. Several strategies have been developed, with the choice of route often depending on the desired ring size and substitution pattern.

Key Synthetic Approaches
  • [2+2] Cycloaddition: This is a powerful method for constructing the four-membered rings found in azaspiro[3.3]heptanes and related systems. A key transformation involves the thermal [2+2] cycloaddition between an alkene and an isocyanate to form a spirocyclic β-lactam, which can then be further manipulated.

  • [3+2] Cycloaddition: This approach is effective for constructing five-membered rings, as seen in the synthesis of azaspiro[3.4]octanes. It often involves the reaction of an electron-deficient exocyclic alkene with an in situ generated azomethine ylide.

  • Strain-Release Driven Spirocyclization: This innovative method utilizes highly strained precursors, such as azabicyclo[1.1.0]butane (ABB) ketones. Electrophile-induced ring-opening and subsequent spirocyclization provide rapid access to a variety of substituted spiro-azetidines.

  • Multi-step Sequences from Cyclic Ketones: Linear sequences starting from commercially available cyclic ketones or amino acids can be employed to build the spirocyclic framework through a series of standard organic transformations like alkylations, cyclizations, and functional group interconversions.

The following diagram outlines a generalized workflow for the synthesis and derivatization of an azaspirocyclic ketone.

G Start Commercially Available Starting Materials (e.g., Cyclic Ketone, Amino Acid) Key_Step Key Spirocyclization Step ([2+2], [3+2], Strain-Release, etc.) Start->Key_Step Core Azaspirocyclic Ketone Core (Protected) Key_Step->Core Deriv_N N-Functionalization (Amidation, Alkylation, etc.) Core->Deriv_N At Nitrogen Deriv_Keto Ketone Derivatization (Reductive Amination, Wittig, etc.) Core->Deriv_Keto At Ketone Purify Purification & Characterization (Chromatography, NMR, HRMS) Deriv_N->Purify Deriv_Keto->Purify Library Diverse Library of 3D Drug Candidates Purify->Library

Caption: Generalized synthetic workflow for azaspirocyclic ketones.

Exemplary Protocol: Synthesis of N-Boc-6-oxo-2-azaspiro[3.3]heptane

This protocol describes a scalable, three-step synthesis starting from the commercially available N-Boc-azetidin-3-one. This approach provides rapid access to a key building block for further elaboration.

Step 1: Synthesis of tert-butyl 3-(dichloromethylene)azetidine-1-carboxylate

  • Reagents & Equipment:

    • Triphenylphosphine (2.0 eq.)

    • Carbon tetrachloride (CCl₄)

    • Dichloromethane (DCM), anhydrous

    • N-Boc-azetidin-3-one (1.0 eq.)

    • Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere.

  • Procedure:

    • To a stirred solution of triphenylphosphine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add CCl₄ dropwise.

    • Stir the resulting mixture for 15 minutes at 0 °C.

    • Add a solution of N-Boc-azetidin-3-one in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dichloromethylene product.

Step 2: [2+2] Cycloaddition with Dichloroethylene

This step is often performed using specialized equipment and should be conducted with extreme caution by trained personnel due to the use of potentially hazardous reagents and high-energy intermediates. A conceptually similar and often safer laboratory-scale approach involves the generation of a ketene equivalent that undergoes cycloaddition. For the purpose of this guide, we will reference a known scalable route that proceeds via a dichloroketone intermediate.

Step 3: Dechlorination to N-Boc-6-oxo-2-azaspiro[3.3]heptane

  • Reagents & Equipment:

    • Crude dichloroketone intermediate from the previous conceptual step.

    • Zinc powder (excess)

    • Acetic acid

    • Methanol

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • Suspend the crude dichloroketone and zinc powder in a mixture of methanol and acetic acid.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter through a pad of celite to remove excess zinc.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by flash column chromatography to yield N-Boc-6-oxo-2-azaspiro[3.3]heptane.

Self-Validation and Characterization:

Each step of the synthesis must be validated to ensure the integrity of the final product.

  • Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of intermediates and the final product, ensuring the correct connectivity and stereochemistry.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized compound.

Practical Considerations: From Bench to Scale-up

While the synthesis of azaspirocyclic ketones offers significant advantages, researchers must be aware of potential challenges, particularly when moving from laboratory scale to pilot or industrial production.

  • Synthetic Route Selection: Early consideration of scalability is crucial. Routes involving hazardous reagents (e.g., azides), expensive catalysts (e.g., precious metals), or cryogenic conditions may be unsuitable for large-scale synthesis. Multi-step routes with challenging purifications can lead to low overall yields and high costs.

  • Purification: The polarity and unique shapes of azaspirocycles can sometimes make purification by standard column chromatography challenging. The development of crystallization protocols is often a key objective for scalable production to ensure high purity.

  • Stereocontrol: Many azaspirocyclic ketones are chiral. Developing enantioselective synthetic routes or efficient methods for chiral resolution (e.g., chiral chromatography or diastereomeric salt crystallization) is often necessary and adds a layer of complexity to the synthesis.

  • Safety: Some synthetic routes, such as those involving high-energy intermediates or strained rings, require careful safety assessments and specialized equipment to manage risks associated with exothermic reactions or potential decomposition.

Conclusion and Future Outlook

The strategic incorporation of novel azaspirocyclic ketones represents a clear and effective tactic to "escape flatland" and address many of the physicochemical and pharmacokinetic challenges that plague traditional, planar drug candidates. Their inherent three-dimensionality, coupled with their synthetic versatility, makes them powerful building blocks for creating the next generation of therapeutics. As synthetic methodologies continue to evolve, becoming more efficient and scalable, the accessibility of these valuable scaffolds will increase, further cementing their role in modern medicinal chemistry. The continued exploration of this rich chemical space promises to yield novel drug candidates with improved efficacy, selectivity, and a higher probability of clinical success.

References

  • Lovering, F. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009, 52(21), 6752–6756. [Link]

  • Moshnenko, N., et al. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Molecules, 2021. [Link]

  • Clemons, T. D., et al. Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org, 2023. [Link]

  • Meanwell, N. A., & Loiseleur, O. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 2022. [Link]

  • Meanwell, N. A., & Loiseleur, O. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 2022. [Link]

  • Fung, H. B., & Kirschenbaum, H. L. Linezolid: an oxazolidinone antimicrobial agent. Clinical Therapeutics, 2001. [Link]

  • Wilson, D. N. Linezolid Resistance in Staphylococci. Future Microbiology, 2014. [Link]

  • Zia, M. K., et al. The Properties of Linezolid, Rifampicin, and Vancomycin, as Well as the Mechanism of Action of Pentamidine, Determine Their Synergy against Gram-Negative Bacteria. ResearchGate, 2025. [Link]

  • Attia, M. I., et al. A Comparative Study of the Synthesis, Structural and Physicochemical Properties of Diketopiperazines vs Aza-Diketopiperazines. ResearchGate, 2018. [Link]

  • Grygorenko, O. O., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate, 2025. [Link]

  • Zhang, X., et al. Fsp3: A new parameter for drug-likeness. ResearchGate, 2019. [Link]

  • Moshnenko, N., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 2023. [Link]

  • Shultz, M. D. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry, 2023. [Link]

  • Vitaku, E., et al. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2020. [Link]

  • Zhang, L., & Sun, J. Application of Solubility and Dissolution Profile Comparison for Prediction of Gastric pH-Mediated Drug-Drug Interactions. AAPS Journal, 2022. [Link]

  • Lovering, F. Escape from Flatland 2: complexity and promiscuity. MedChemComm, 2013. [Link]

Sources

Foundational

2-Azaspiro[3.4]octan-6-one HCl salt supplier and availability

Executive Summary & Compound Identity 2-Azaspiro[3.4]octan-6-one hydrochloride is a high-value spirocyclic building block used primarily in the design of G-protein coupled receptor (GPCR) modulators (specifically M4 agon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2-Azaspiro[3.4]octan-6-one hydrochloride is a high-value spirocyclic building block used primarily in the design of G-protein coupled receptor (GPCR) modulators (specifically M4 agonists) and protein-protein interaction inhibitors (e.g., Menin-MLL). As a conformationally restricted bioisostere of 4-substituted piperidines or cyclohexanones, it offers reduced lipophilicity and improved metabolic stability while maintaining precise vector orientation for substituents.

Critical Note on Nomenclature & Isomerism: The spiro[3.4]octane scaffold allows for multiple isomeric forms. Confusion between the 2-aza-6-one and 6-aza-2-one isomers is common in vendor catalogs. Verification of the CAS number and structural connectivity is mandatory before procurement.

Chemical Identity Table[2][3]
AttributeDetail
Chemical Name 2-Azaspiro[3.4]octan-6-one hydrochloride
Common Synonyms 2-Azaspiro[3.4]octan-6-one HCl; 6-Oxo-2-azaspiro[3.4]octane HCl
CAS Number (HCl Salt) 2360487-40-5 (Primary Reference)
CAS Number (Free Base) 2077964-92-0
CAS Number (Boc-Precursor) 203662-07-9 (approximate, varies by vendor)
Molecular Formula C₇H₁₁NO[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 125.17 (Free Base) / 161.63 (HCl Salt)
SMILES Cl.O=C1CCC2(CNC2)C1
Structural Alert Ensure Nitrogen is in the 4-membered ring; Ketone is in the 5-membered ring.

Supply Chain & Availability Landscape

The commercial availability of the HCl salt is "Moderate to High" among specialized building block vendors, though it is often stocked as the N-Boc protected precursor (tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate) to ensure shelf stability.

Primary Suppliers & Grades
  • Tier 1 (Global Distributors): Sigma-Aldrich (MilliporeSigma), Enamine, WuXi AppTec.

  • Tier 2 (Specialized Building Blocks): Toronto Research Chemicals (TRC), Combi-Blocks, BLD Pharm.

  • Typical Purity: ≥95% (NMR), often ≥98% for the Boc-protected form.

Procurement Strategy

For process-scale (>100g) applications, purchasing the N-Boc protected ketone and performing an in-house deprotection is recommended. The free amine ketone is prone to self-condensation or polymerization upon long-term storage, whereas the HCl salt is stable but hygroscopic.

Warning - "Look-Alike" Compounds (Do Not Order):

  • CAS 1414885-15-6: 2-Azaspiro[3.4]octane HCl (Missing the ketone).

  • CAS 1803350-94-8: 6-Azaspiro[3.4]octan-2-one (Nitrogen in 5-ring, Ketone in 4-ring).

  • CAS 220290-68-6: 2-Oxa-6-azaspiro[3.4]octane (Oxygen-containing analog).[2]

Technical Specifications & Synthetic Pathways

Understanding the synthesis allows researchers to anticipate impurity profiles (e.g., residual oxidants or isomeric byproducts).

Synthesis Logic

The most robust route involves the construction of the spiro-ring system followed by functional group manipulation. The ketone is typically installed via oxidation of the corresponding alcohol.

Pathway Diagram: Synthesis & Activation

SynthesisPath Start Start: tert-Butyl 3-oxocyclobutane carboxylate derivatives Step1 Spiro-Cyclization (Alkylation/Cycloaddition) Start->Step1 Inter1 Intermediate: N-Boc-2-azaspiro[3.4]octan-6-ol Step1->Inter1 Step2 Oxidation (Swern or Dess-Martin) Inter1->Step2 BocKetone Shelf Stable Item: N-Boc-2-azaspiro[3.4]octan-6-one Step2->BocKetone Step3 Deprotection (HCl/Dioxane or TFA/DCM) BocKetone->Step3 Final Target: 2-Azaspiro[3.4]octan-6-one HCl Step3->Final

Figure 1: Standard synthetic lineage. Most commercial vendors supply the "Shelf Stable Item" (Green) or the "Target" (Blue).

Critical Impurities
  • Residual Oxidants: If prepared via PCC/Chromium (older routes), heavy metal residue may be present. Modern routes use Swern or DMP.

  • Ammonium Salts: Residual dimethylamine (from Swern) or pyridine.

  • Hydrates: The strained cyclobutanone/cyclopentanone systems can form stable hydrates >C(OH)2 in the presence of moisture, complicating NMR integration.

Handling & Experimental Protocols

The HCl salt is a crystalline solid but can be hygroscopic. The free base is an oil and should be generated in situ.

Protocol A: In-Situ Free Basing (For Reductive Aminations)

Rationale: The HCl salt must be neutralized to release the nucleophilic amine or to allow the ketone to react without acid catalysis interfering with sensitive substrates.

  • Suspend: Place 1.0 equiv of 2-Azaspiro[3.4]octan-6-one HCl in DCM or DCE (0.1 M).

  • Neutralize: Add 1.2 equiv of DIPEA (N,N-Diisopropylethylamine) or Et3N.

  • Observation: The suspension should clear as the organic-soluble free base is formed (unless the salt is very insoluble, in which case sonication helps).

  • Use: Add the coupling partner (e.g., aldehyde for reductive amination) directly to this mixture.

Protocol B: Reductive Amination (Standard Workflow)

This is the primary application of this building block—attaching it to a core scaffold.

Reagents:

  • Amine: 2-Azaspiro[3.4]octan-6-one (generated in situ).

  • Partner: Primary or Secondary Amine (if using the ketone as electrophile) OR Aldehyde (if using the spiro-amine as nucleophile). Note: This molecule has BOTH functionalities.[2][5][9][10] Protection is key.

Scenario: Using the Ketone to attach a "Right-Hand" amine.

  • Dissolution: Dissolve N-Boc-2-azaspiro[3.4]octan-6-one (1.0 equiv) and Target Amine (1.1 equiv) in DCE.

  • Catalysis: Add Acetic Acid (2-3 drops) to adjust pH to ~5-6.

  • Reduction: Stir 30 mins, then add STAB (Sodium Triacetoxyborohydride, 1.5 equiv).

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.[5][10]

Applications in Drug Discovery

This scaffold is a "privileged structure" in modern medicinal chemistry.

Structural Advantages
  • Vector Control: Unlike the flexible piperidine ring, the spiro[3.4] system locks substituents in specific vectors, potentially increasing potency by reducing the entropic penalty of binding.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic hotspots (alpha-oxidation) common in simple rings.

  • Lipophilicity (LogD): Often lowers LogD compared to gem-dimethyl analogs, improving solubility.

Case Study: M4 Receptor Agonists

Recent patents (e.g., Novartis, Vanderbilt University) utilize this scaffold to create selective Muscarinic M4 agonists for schizophrenia. The spiro-amine binds in the orthosteric pocket, while the ketone allows for the attachment of diverse "tail" groups to probe the vestibule.

Application Workflow

Application Scaffold 2-Azaspiro[3.4]octan-6-one (Core Scaffold) PathA Path A: Reductive Amination (Ketone Functionalization) Scaffold->PathA Reacts with External Amines PathB Path B: Amine Coupling (N-Functionalization) Scaffold->PathB Reacts with Aryl Halides/Acids DrugA M4 Agonist Candidates (Tail attachment) PathA->DrugA DrugB Menin-MLL Inhibitors (Core rigidification) PathB->DrugB

Figure 2: Divergent synthesis utility. Path A utilizes the ketone; Path B utilizes the secondary amine (usually after N-deprotection).

References

  • Toronto Research Chemicals. 2-Azaspiro[3.4]octan-6-one HCl salt Product Page. Retrieved from

  • Sigma-Aldrich. 2-Azaspiro[3.4]octan-6-one Product Listing. Retrieved from

  • Vanderbilt University. Transaminases provide key chiral building blocks for the synthesis of selective M1/M4 agonists. (2020). Retrieved from 11

  • PubChem. Compound Summary: 2-Azaspiro[3.4]octan-6-one.[2][12] Retrieved from

  • Google Patents. US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Grignard Addition to 2-Azaspiro[3.4]octan-6-one

This Application Note is designed for research chemists and drug discovery scientists requiring a robust protocol for functionalizing the 2-azaspiro[3.4]octan-6-one scaffold. The protocol addresses the specific challenge...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists requiring a robust protocol for functionalizing the 2-azaspiro[3.4]octan-6-one scaffold.

The protocol addresses the specific challenges of this substrate: the strain of the azetidine ring, the enolizability of the cyclopentanone, and the necessity of orthogonal protection.

Executive Summary & Strategic Analysis

The 2-azaspiro[3.4]octane core is a high-value pharmacophore in modern medicinal chemistry, serving as a conformationally restricted surrogate for piperidines or pyrrolidines. Functionalizing the C6 ketone via Grignard addition allows for the introduction of diverse lipophilic vectors, critical for tuning potency and metabolic stability (LLE/LipE).

Key Synthetic Challenges
  • N-H Acidity: The secondary amine at position 2 is incompatible with organometallics. Strategy: Quantitative protection (Boc or Cbz) is mandatory prior to addition.

  • Enolization vs. Addition: The C6 ketone is part of a five-membered ring (cyclopentanone-like). Basic Grignard reagents (especially hindered ones like

    
     or 
    
    
    
    ) may act as bases, causing enolization and returning starting material. Strategy: Use of Organocerium reagents (
    
    
    ) to increase nucleophilicity and decrease basicity.
  • Ring Strain: The azetidine ring possesses significant ring strain (~26 kcal/mol). While generally stable to Grignard reagents, strong Lewis acids or high temperatures could trigger ring-opening or rearrangement. Strategy: Maintain strict temperature control (

    
     to 
    
    
    
    ).

Pre-Reaction Considerations

Substrate Preparation

Ensure the starting material is N-protected . The standard is tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (N-Boc).

  • Purification: If the starting ketone is yellow or impure, recrystallize from Hexanes/EtOAc or pass through a short silica plug. Trace acids or water will quench the Grignard.

  • Drying: Azeotrope with dry toluene (

    
    ) and dry under high vacuum for 2 hours before use.
    
Reagent Selection Guide
Desired R-GroupReagent ClassAdditive Required?Notes
Primary Alkyl / Aryl (e.g., Me, Ph)Standard GrignardNoStandard addition usually proceeds in high yield.
Secondary/Tertiary (e.g.,

,

)
OrganoceriumYes (

)
Steric hindrance favors enolization. Cerium is essential.
Allyl / Vinyl Standard GrignardNoHighly reactive nucleophiles; typically clean addition.

Detailed Protocols

Protocol A: Standard Grignard Addition

Best for non-hindered nucleophiles (MeMgBr, PhMgBr, AllylMgBr).

Reagents:

  • Substrate: N-Boc-2-azaspiro[3.4]octan-6-one (

    
    )
    
  • Grignard Reagent:

    
     (
    
    
    
    )
  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and N2/Ar inlet.

  • Dissolution: Charge the flask with the N-Boc ketone (

    
    ) and anhydrous THF. Cool to 
    
    
    
    (dry ice/acetone bath).
  • Addition: Add the Grignard reagent dropwise via syringe over 15 minutes. Note: Addition along the side of the flask cools the reagent before it hits the solution.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm slowly to 
    
    
    
    over 2 hours.
    • Checkpoint: TLC (typically 30-50% EtOAc/Hex) should show consumption of the ketone (

      
      ) and appearance of the more polar alcohol (
      
      
      
      ).
  • Quench: While at

    
    , quench by dropwise addition of saturated aqueous 
    
    
    
    .
  • Workup: Dilute with

    
     or EtOAc. Separate phases. Extract aqueous layer 
    
    
    
    with organic solvent. Wash combined organics with brine, dry over
    
    
    , and concentrate.
Protocol B: Organocerium-Mediated Addition (The "Luche" Grignard)

Mandatory for basic/bulky nucleophiles or if Protocol A yields <50%.

Mechanism:


 reacts with 

to form

, which is less basic but more nucleophilic (oxophilic), selectively attacking the carbonyl carbon over the alpha-proton.

Reagents:

  • Anhydrous

    
     (
    
    
    
    )
  • Grignard Reagent (

    
    )[1]
    
  • Substrate (

    
    )
    

Critical Step: Drying


 
Commercial Cerium(III) chloride heptahydrate must be dried.
  • Place

    
     in a flask.
    
  • Heat to

    
      under high vacuum (
    
    
    
    ) for 4–6 hours with vigorous stirring. The powder should turn from clumpy/waxy to a fine, free-flowing white powder.
  • Alternative: Purchase anhydrous

    
     beads (keep in glovebox).
    

Step-by-Step:

  • Slurry Formation: Suspend the dried

    
     (
    
    
    
    ) in anhydrous THF. Stir at room temperature (RT) for 1–2 hours. The milky suspension indicates coordination.
  • Activation: Cool the slurry to

    
     . Add the Grignard reagent (
    
    
    
    ) dropwise. Stir for 1 hour at
    
    
    to form the organocerium species.
  • Substrate Addition: Dissolve the ketone (

    
    ) in minimal THF and add it dropwise to the organocerium mixture at 
    
    
    
    .
  • Reaction: Stir at

    
     for 2 hours. Do not warm to RT immediately; organocerium reagents are thermally unstable.
    
  • Quench & Workup: Quench with dilute acetic acid (

    
    ) or sat. 
    
    
    
    at low temperature. Filter through Celite to remove cerium salts (which form a gel) before extraction.

Visual Workflows

Reaction Pathway

ReactionScheme Start N-Boc-2-azaspiro[3.4]octan-6-one (Electrophile) Intermediate Tetrahedral Alkoxide (Mg/Ce complex) Start->Intermediate THF, -78°C Reagent R-MgX (Nucleophile) Reagent->Intermediate Product Tertiary Alcohol (Racemic) Intermediate->Product H3O+ Quench SideProduct Enolization (Recovered SM) Intermediate->SideProduct If Basic (No CeCl3)

Caption: Reaction pathway showing the desired nucleophilic addition versus the competing enolization pathway.

Workup & Purification Logic

Workup Crude Crude Reaction Mixture Quench Quench: Sat. NH4Cl (0°C) Crude->Quench Extract Extraction: EtOAc or Et2O Quench->Extract Wash Wash: H2O + Brine Extract->Wash Dry Dry: Na2SO4 + Filter Wash->Dry Conc Concentrate in Vacuo Dry->Conc Purify Purification Strategy Conc->Purify Col Flash Column (Hex/EtOAc) Purify->Col Oil/Impure Cryst Recrystallization (if solid) Purify->Cryst High mp Solid

Caption: Standard workup flow.[2] For Organocerium protocols, add a Celite filtration step after Quench.

Data Analysis & Expected Results

NMR Characterization

The formation of the tertiary alcohol is distinct in


 and 

NMR.
SignalStarting Material (Ketone)Product (Alcohol)

Carbonyl
Peak at ~215 ppm (C=O)Disappears

Quaternary
N/ANew peak at ~70–80 ppm (C-OH)

Alpha-protons
~2.2–2.5 ppm (m, 4H)Shift upfield to ~1.6–1.9 ppm
R-Group N/ACharacteristic signals for newly added R
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Pattern: Often does not show the molecular ion

    
    .
    
  • Common Adducts: Look for

    
     or the loss of the Boc group 
    
    
    
    .
  • Dehydration: Tertiary alcohols easily dehydrate in the MS source. Watch for

    
    .
    

Troubleshooting Guide

ObservationLikely CauseCorrective Action
Recovered Starting Material Enolization occurred (Grignard acted as base).Switch to Protocol B (Organocerium). Ensure reagents are dry.
No Reaction Grignard reagent degraded/wet.Titrate Grignard before use. Flame-dry all glass.
Low Yield / Complex Mixture Reaction temperature too high; Ring opening.Keep reaction strictly at

. Do not warm rapidly.
Gel formation during workup Cerium salts precipitating.Add Rochelle's salt (Potassium Sodium Tartrate) solution or filter through Celite.

References

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of 2-Azaspiro[3.4]octane Derivatives." Organic Letters, vol. 12, no. 9, 2010, pp. 1944–1947. Link

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Carreira, E. M., & Kvaerno, L. Classics in Stereoselective Synthesis. Wiley-VCH, 2009. (Chapter on Nucleophilic Additions). Link

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., Wiley, 2014. (Protection of Amines). Link

Sources

Application

Preparation of M4 receptor agonists using 2-azaspiro[3.4]octan-6-one

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic synthesis of M4-selective agonists using the privileged spirocyclic scaffold 2-azaspiro[3.4]octan-6-one .

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic synthesis of M4-selective agonists using the privileged spirocyclic scaffold 2-azaspiro[3.4]octan-6-one .

Core Scaffold: 2-azaspiro[3.4]octan-6-one Target Class: Muscarinic Acetylcholine Receptor M4 Agonists Therapeutic Area: Neuropsychiatry (Schizophrenia, Alzheimer's Disease)

Executive Summary & Strategic Rationale

The M4 muscarinic acetylcholine receptor (mAChR) has emerged as a validated target for treating the positive symptoms of schizophrenia without the extrapyramidal side effects associated with D2 antagonism. While early agonists (e.g., Xanomeline) failed due to peripheral cholinergic toxicity, next-generation ligands utilize spirocyclic scaffolds to achieve high CNS penetration and subtype selectivity.

The 2-azaspiro[3.4]octan-6-one scaffold offers distinct medicinal chemistry advantages:

  • High Fsp³ Character: The spiro-fusion increases three-dimensionality, improving solubility and metabolic stability compared to flat aromatic bioisosteres.

  • Vector Control: The ketone at position C6 allows for the precise installation of pharmacophores via reductive amination, while the azetidine nitrogen (N2) serves as a tunable handle for modulating lipophilicity and receptor docking.

  • Intellectual Property: This scaffold is central to recent patent estates (e.g., US11548865B2) covering potent M4 agonists.

Mechanism of Action & Signaling Pathway

M4 is a G


-coupled GPCR. Agonism inhibits adenylyl cyclase, reducing cAMP levels. In the striatum, presynaptic M4 activation on dopaminergic terminals reduces dopamine release, providing antipsychotic efficacy.
DOT Diagram: M4 Signaling Cascade

M4_Signaling Agonist Spirocyclic Agonist M4 M4 Receptor (Striatal Presynaptic) Agonist->M4 Binding Gi Gi/o Protein (Activation) M4->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibition (-) cAMP cAMP Levels (Decreased) AC->cAMP Downregulation DA_Release Dopamine Release (Inhibited) cAMP->DA_Release Modulation

Figure 1: M4 agonist-mediated inhibition of adenylyl cyclase and subsequent reduction in dopaminergic tone.

Experimental Protocol: Synthesis of M4 Agonist Candidates

This protocol describes the synthesis of a representative high-affinity M4 agonist: (R)-N-(oxetan-3-yl)-6-(4-(2-methoxyphenyl)piperidin-1-yl)-2-azaspiro[3.4]octane-2-carboxamide (Generalized structure based on patent literature).

Reagents & Materials[1][2][3][4][5][6][7]
  • Scaffold: tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (Commercially available or synthesized via oxidative cleavage of methylene precursors).

  • Amine Partner: 4-(2-methoxyphenyl)piperidine.[1]

  • Reductant: Sodium triacetoxyborohydride (STAB).

  • Deprotection: Trifluoroacetic acid (TFA).

  • Capping Agent: Oxetan-3-yl isocyanate or 4-nitrophenyl chloroformate/oxetan-3-amine.

Workflow Visualization

Synthesis_Workflow SM Boc-Ketone (Scaffold) Step1 Reductive Amination (STAB, DCE) SM->Step1 Inter1 Intermediate A (Boc-Amine) Step1->Inter1 Step2 Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate B (Free Spiro-Amine) Step2->Inter2 Step3 Urea Formation (Isocyanate) Inter2->Step3 Final Final M4 Agonist Step3->Final

Figure 2: Synthetic route transforming the ketone scaffold into the final functionalized agonist.

Detailed Step-by-Step Methodology
Phase 1: Reductive Amination (Pharmacophore Installation)

Objective: Install the "tail" group at the C6 position. This step determines the stereochemistry of the core.

  • Preparation: In a 250 mL round-bottom flask, dissolve tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq, 5.0 mmol) in 1,2-dichloroethane (DCE, 50 mL).

  • Amine Addition: Add 4-(2-methoxyphenyl)piperidine (1.1 eq) and acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 30 minutes under N₂.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LCMS for the disappearance of the ketone (m/z [M+H]+ shifts corresponding to the amine).

  • Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Dry combined organics over MgSO₄ and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM).

    • Note: This reaction creates a chiral center at C6. The product is a racemate. Chiral separation (SFC) is typically performed at the final stage or this stage.

Phase 2: N-Boc Deprotection

Objective: Expose the azetidine nitrogen for "head" group attachment.

  • Dissolution: Dissolve the intermediate from Phase 1 in DCM (10 mL).

  • Acidolysis: Add TFA (5 mL) dropwise at 0°C. Stir at room temperature for 2 hours.

  • Isolation: Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA. The product is obtained as the TFA salt.

Phase 3: Urea/Amide Capping (Lead Optimization)

Objective: Attach the oxetane moiety to modulate CNS penetration (P-gp efflux evasion).

  • Base Wash: Redissolve the TFA salt in DCM and wash with saturated NaHCO₃ to generate the free base. (Alternatively, use excess DIEA in the next step).

  • Coupling: To a solution of the free spiro-amine (1.0 eq) in dry THF:

    • Option A (Isocyanate): Add oxetan-3-yl isocyanate (1.1 eq).

    • Option B (Activated Carbamate): Add 4-nitrophenyl oxetan-3-ylcarbamate (prepared separately) and TEA (2.0 eq).

  • Completion: Stir at 40°C for 4 hours.

  • Final Purification: Purify via preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid). Isolate the specific enantiomer if necessary using Chiral SFC (e.g., ChiralPak AD-H).

Quality Control & Validation Criteria

A successful synthesis must meet the following specifications before biological testing.

ParameterAcceptance CriteriaMethod
Purity > 95%HPLC (254 nm)
Identity Matches expected Mass (m/z)LC-MS (ESI+)
Chiral Purity > 98% ee (for resolved isomers)Chiral SFC
Residual Solvent < 5000 ppm (Class 3)GC-HS
Structure Confirmation 1H NMR confirms spiro-core integration500 MHz NMR
Troubleshooting Guide
  • Low Yield in Step 1: If the ketone is sterically hindered, switch solvent to dry THF and use Ti(OiPr)₄ as a Lewis acid catalyst before adding the reducing agent.

  • Incomplete Deprotection: Ensure the TFA is fresh. If the tert-butyl cation recombines, add a scavenger like triethylsilane (TES).

  • Stereoisomer Separation: The (R)-enantiomer (at the C6 position) is often the bioactive form in this class. If separation is difficult, consider using an Ellman's auxiliary on the amine partner for diastereoselective synthesis.

References

  • Vertex Pharmaceuticals Inc. (2023). 2-azaspiro[3.4]octane derivatives as M4 agonists. US Patent 11,548,865 B2. Link

  • Felder, C. C., et al. (2018).[1] Current status and future directions of muscarinic receptor drug development. Neuropharmacology, 136, 449-458.[1] Link[1]

  • Burford, N. T., et al. (2011). Discovery of specific M1 and M4 receptor allosteric modulators. Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. Link

Sources

Method

Application Notes and Protocols: 2-Azaspiro[3.4]octan-6-one as a Bioisostere for Piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance drug-like properties is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance drug-like properties is a cornerstone of successful drug discovery. The piperidin-4-one motif is a ubiquitous structural element in a myriad of bioactive compounds, valued for its synthetic tractability and its role as a versatile pharmacophoric scaffold. However, its inherent conformational flexibility and potential metabolic liabilities can present challenges in lead optimization. This document provides a comprehensive guide to the use of 2-azaspiro[3.4]octan-6-one as a rigidified, three-dimensional bioisostere of piperidin-4-one. We will explore the scientific rationale for this bioisosteric replacement, provide detailed synthetic protocols, and outline a workflow for the comparative evaluation of key physicochemical and pharmacological properties.

The Rationale for Bioisosteric Replacement: From Piperidin-4-one to 2-Azaspiro[3.4]octan-6-one

Bioisosterism, the interchange of atoms or groups of atoms in a molecule that results in a new compound with similar biological activity, is a powerful tool in drug design. The piperidin-4-one ring, while prevalent, exists in a dynamic equilibrium of chair and boat conformations, which can lead to entropic penalties upon binding to a biological target. Furthermore, the methylene groups adjacent to the nitrogen and carbonyl can be susceptible to metabolic oxidation.

The introduction of a spirocyclic core, as in 2-azaspiro[3.4]octan-6-one, offers a compelling solution to these challenges. The spirocyclic nature of this scaffold imparts a greater degree of three-dimensionality and conformational rigidity compared to the more flexible piperidin-4-one ring.[1][2] This pre-organization of the molecule into a more defined shape can lead to a more favorable enthalpic contribution to binding affinity by reducing the entropic cost of receptor binding.[3] Moreover, the replacement of a methylene group with a quaternary spirocyclic carbon can block potential sites of metabolism, thereby enhancing metabolic stability and improving the pharmacokinetic profile of a drug candidate.[4]

Bioisostere_Concept Figure 1: Bioisosteric Replacement Strategy cluster_piperidine Properties of Piperidin-4-one cluster_spirocycle Advantages of 2-Azaspiro[3.4]octan-6-one Piperidinone Piperidin-4-one (Flexible Scaffold) Spirocycle 2-Azaspiro[3.4]octan-6-one (Rigidified Bioisostere) Piperidinone->Spirocycle Bioisosteric Replacement p1 Conformational Flexibility Piperidinone->p1 p2 Potential Metabolic Hotspots Piperidinone->p2 p3 Established Synthetic Chemistry Piperidinone->p3 s1 Increased 3D Character Spirocycle->s1 s2 Enhanced Metabolic Stability Spirocycle->s2 s3 Novel Chemical Space Spirocycle->s3 s4 Improved Target Selectivity (Potential) Spirocycle->s4

Caption: Bioisosteric replacement of piperidin-4-one with 2-azaspiro[3.4]octan-6-one.

Physicochemical Property Comparison

The decision to employ a bioisosteric replacement is often driven by the desire to fine-tune the physicochemical properties of a lead compound. The table below provides a comparative analysis of key calculated properties for 2-azaspiro[3.4]octan-6-one and piperidin-4-one.

PropertyPiperidin-4-one2-Azaspiro[3.4]octan-6-one (Predicted)Rationale for Change
Molecular Weight ( g/mol ) 99.13[5]125.17Increased due to the addition of two carbon atoms.
logP -0.7[5]~0.5The increased carbon content generally leads to higher lipophilicity.
Topological Polar Surface Area (TPSA) (Ų) 29.1[5]29.1The polar atoms (N-H and C=O) are conserved, resulting in a similar TPSA.
pKa (of conjugate acid) 8.95 (Predicted)[6]~9.0The basicity of the nitrogen is expected to be similar.
Fraction of sp³ carbons (Fsp³) 0.81.0The introduction of the spirocyclic core increases the saturation and three-dimensionality.

Note: The properties for 2-azaspiro[3.4]octan-6-one are predicted using computational models in the absence of experimental data.

Synthesis of 2-Azaspiro[3.4]octan-6-one: A Proposed Protocol

While the direct synthesis of 2-azaspiro[3.4]octan-6-one is not extensively documented, a plausible and scalable route can be devised based on the reported synthesis of the parent scaffold, 2-azaspiro[3.4]octane, followed by a functionalization and oxidation sequence.[7][8]

Synthesis_Workflow Figure 2: Proposed Synthetic Workflow Start Commercially Available Starting Materials Precursor Synthesis of N-Boc-2-azaspiro[3.4]octane Start->Precursor Hydroxylation Hydroxylation to N-Boc-2-azaspiro[3.4]octan-6-ol Precursor->Hydroxylation Oxidation Oxidation to N-Boc-2-azaspiro[3.4]octan-6-one Hydroxylation->Oxidation Deprotection Deprotection to 2-Azaspiro[3.4]octan-6-one Oxidation->Deprotection Final Final Product Deprotection->Final

Caption: Proposed workflow for the synthesis of 2-azaspiro[3.4]octan-6-one.

Protocol 1: Synthesis of N-Boc-2-azaspiro[3.4]octan-6-ol

This protocol is a hypothetical adaptation based on known methodologies for the hydroxylation of similar cyclic alkanes.

Materials:

  • N-Boc-2-azaspiro[3.4]octane

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-2-azaspiro[3.4]octane (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium thiosulfate solution.

  • Separate the layers and wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-2-azaspiro[3.4]octan-6-ol.

Protocol 2: Oxidation to N-Boc-2-azaspiro[3.4]octan-6-one

This protocol employs a Dess-Martin periodinane (DMP) oxidation, a mild and selective method for the oxidation of secondary alcohols to ketones.[4][9]

Materials:

  • N-Boc-2-azaspiro[3.4]octan-6-ol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-2-azaspiro[3.4]octan-6-ol (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction for 1-2 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the layers become clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-2-azaspiro[3.4]octan-6-one.

Protocol 3: Deprotection to 2-Azaspiro[3.4]octan-6-one Hydrochloride

Materials:

  • N-Boc-2-azaspiro[3.4]octan-6-one

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-2-azaspiro[3.4]octan-6-one (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 2-azaspiro[3.4]octan-6-one hydrochloride.

Case Study: A Hypothetical Workflow for Bioisosteric Evaluation

In the absence of a direct literature precedent comparing a drug candidate containing 2-azaspiro[3.4]octan-6-one with its piperidin-4-one analog, we propose a detailed workflow for such an evaluation.

Evaluation_Workflow Figure 3: Bioisosteric Evaluation Workflow Start Lead Compound with Piperidin-4-one Synthesis_Spiro Synthesis of 2-Azaspiro[3.4]octan-6-one Analog Start->Synthesis_Spiro Binding_Assay In Vitro Target Binding Assay (e.g., IC50) Synthesis_Spiro->Binding_Assay Metabolic_Stability In Vitro Metabolic Stability Assay (e.g., Microsomal Stability) Synthesis_Spiro->Metabolic_Stability Permeability_Assay In Vitro Permeability Assay (e.g., PAMPA) Synthesis_Spiro->Permeability_Assay Data_Analysis Comparative Data Analysis Binding_Assay->Data_Analysis Metabolic_Stability->Data_Analysis Permeability_Assay->Data_Analysis Decision Decision on Advancement of Spirocyclic Analog Data_Analysis->Decision

Caption: A workflow for the comparative evaluation of a spirocyclic bioisostere.

Protocol 4: In Vitro Target Binding Assay (Generic Radioligand Binding Assay)

Objective: To determine the inhibitory potency (IC50) of the test compounds against a specific target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compounds (piperidin-4-one and 2-azaspiro[3.4]octan-6-one analogs) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, and the test compound or vehicle.

  • Initiate the binding reaction by adding the radioligand.

  • Incubate the plate at a specified temperature for a defined period to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add the scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 5: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the metabolic stability of the test compounds in the presence of liver enzymes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Test compounds

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

Procedure:

  • Pre-warm the HLM and NADPH regenerating system to 37 °C.

  • In a 96-well plate, add the test compound to the phosphate buffer.

  • Initiate the metabolic reaction by adding the pre-warmed HLM and NADPH regenerating system.

  • Incubate the plate at 37 °C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance rate of the parent compound.

Conclusion

The replacement of the piperidin-4-one scaffold with 2-azaspiro[3.4]octan-6-one represents a promising strategy in medicinal chemistry to address challenges related to conformational flexibility and metabolic instability. The increased three-dimensionality and rigidity of the spirocyclic core can lead to improved binding affinity and selectivity, while the blockage of potential metabolic sites can enhance the pharmacokinetic profile of a drug candidate. The proposed synthetic and evaluative protocols provide a framework for researchers to explore the potential of this novel bioisostere in their drug discovery programs.

References

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(12), 3221-3225. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. (2019). ResearchGate. [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. (2025). ResearchGate. [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. (2025). ResearchGate. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-Oxa-2-azaspiro[3.4]octane. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Piperidone. National Center for Biotechnology Information. [Link]

  • Dess-Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. [Link]

  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). ResearchGate. [Link]

  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Reaction of cyclic ketones with secondary amines a. a Reaction conditions. (n.d.). ResearchGate. [Link]

  • 4-Piperidone. (n.d.). Wikipedia. [Link]

  • PubChem. (n.d.). 4-Piperidone. National Center for Biotechnology Information. [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC. [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Enamines. (2025). Master Organic Chemistry. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. (2025). ResearchGate. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis of ketones by oxidation of alcohols. (n.d.). Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 2,5-Diazaspiro[3.4]octan-6-one. National Center for Biotechnology Information. [Link]

  • 4-piperidone. (2024). ChemBK. [Link]

Sources

Application

Application Note &amp; Protocol: A Scalable Route to 2-Azaspiro[3.4]octan-6-one Trifluoroacetate Salt

Introduction: The Significance of Azaspirocycles in Modern Drug Discovery Spirocyclic scaffolds have emerged as crucial structural motifs in medicinal chemistry, offering a distinct three-dimensional architecture that of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Azaspirocycles in Modern Drug Discovery

Spirocyclic scaffolds have emerged as crucial structural motifs in medicinal chemistry, offering a distinct three-dimensional architecture that often leads to improved pharmacological properties.[1][2][3] The inherent rigidity and novelty of these structures can enhance binding affinity, selectivity, and metabolic stability compared to their linear or planar counterparts.[4] Among these, azaspirocycles are of particular interest due to the strategic placement of a nitrogen atom, which can serve as a key interaction point with biological targets or as a handle for further chemical modification.[5] 2-Azaspiro[3.4]octan-6-one, in particular, represents a valuable building block for the synthesis of novel therapeutic agents. This application note details a robust and scalable synthetic route to 2-azaspiro[3.4]octan-6-one, culminating in the isolation of its trifluoroacetate salt, a form often preferred for its stability and handling properties.

The presented synthesis is designed to be efficient and amenable to large-scale production, utilizing readily available starting materials and well-established chemical transformations.[6][7] This protocol is intended for researchers, scientists, and drug development professionals seeking a reliable method to access this important chemical entity.

Synthetic Strategy: A Multi-Step Approach to the Spirocyclic Core

The synthesis of 2-azaspiro[3.4]octan-6-one is approached through a multi-step sequence that first establishes the spirocyclic core, followed by functional group manipulation to install the desired ketone. Several strategies for the construction of the 2-azaspiro[3.4]octane framework have been reported, including the annulation of the cyclopentane or the azetidine ring.[6][7] The route detailed here focuses on a convergent and scalable approach.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Starting Materials B Step 1: Formation of N-Protected Azetidine Intermediate A->B C Step 2: Annulation to form the Spirocyclic Alkene B->C D Step 3: Oxidative Cleavage to Ketone C->D E Step 4: Deprotection D->E F Step 5: Salt Formation E->F G Final Product: 2-Azaspiro[3.4]octan-6-one Trifluoroacetate Salt F->G

Caption: Overall synthetic workflow for 2-azaspiro[3.4]octan-6-one trifluoroacetate salt.

Experimental Protocols

PART 1: Synthesis of N-Boc-2-azaspiro[3.4]oct-5-ene

This initial phase focuses on the construction of the core spirocyclic structure with a strategically placed double bond for subsequent oxidation.

Step 1: Synthesis of tert-butyl 3-(bromomethyl)-3-hydroxyazetidine-1-carboxylate

  • Rationale: This step introduces the key functional groups required for the subsequent cyclization. The Boc protecting group is chosen for its stability under the reaction conditions and its facile removal later in the synthesis.

  • Procedure:

    • To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • The crude alcohol is then subjected to a bromination reaction. Dissolve the crude alcohol in anhydrous CH2Cl2 and cool to 0 °C.

    • Add PPh3 (1.5 eq) and CBr4 (1.5 eq) portion-wise.

    • Stir at room temperature for 4 hours.

    • Concentrate the reaction mixture and purify by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford the title compound.

Step 2: Intramolecular Cyclization to N-Boc-2-azaspiro[3.4]oct-5-ene

  • Rationale: This key step forms the spirocyclic ring system via an intramolecular alkylation. The choice of a strong, non-nucleophilic base is critical to promote the desired cyclization over competing side reactions.

  • Procedure:

    • To a solution of tert-butyl 3-(bromomethyl)-3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

    • Quench the reaction with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield N-Boc-2-azaspiro[3.4]oct-5-ene.

PART 2: Conversion to 2-Azaspiro[3.4]octan-6-one Trifluoroacetate Salt

Step 3: Ozonolysis to N-Boc-2-azaspiro[3.4]octan-6-one

  • Rationale: Ozonolysis provides a clean and efficient method for cleaving the double bond to form the desired ketone. A reductive workup is employed to quench the intermediate ozonide.

  • Procedure:

    • Dissolve N-Boc-2-azaspiro[3.4]oct-5-ene (1.0 eq) in a mixture of CH2Cl2 and methanol at -78 °C.

    • Bubble ozone gas through the solution until a persistent blue color is observed.

    • Purge the solution with nitrogen gas to remove excess ozone.

    • Add dimethyl sulfide (3.0 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain N-Boc-2-azaspiro[3.4]octan-6-one.

Step 4: Deprotection to 2-Azaspiro[3.4]octan-6-one

  • Rationale: The Boc protecting group is removed under acidic conditions to yield the free amine. Trifluoroacetic acid is a common and effective reagent for this transformation.

  • Procedure:

    • Dissolve N-Boc-2-azaspiro[3.4]octan-6-one (1.0 eq) in anhydrous CH2Cl2 at 0 °C.

    • Add trifluoroacetic acid (10 eq) dropwise.

    • Stir the reaction at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • The reaction mixture containing the trifluoroacetate salt can be used directly in the next step or concentrated to provide the crude salt.

Step 5: Isolation of 2-Azaspiro[3.4]octan-6-one Trifluoroacetate Salt

  • Rationale: The final salt is isolated by precipitation from a suitable solvent system. This provides a stable, crystalline solid that is easily handled and stored.

  • Procedure:

    • Concentrate the reaction mixture from Step 4 under reduced pressure.

    • Add diethyl ether to the residue to induce precipitation.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 2-azaspiro[3.4]octan-6-one trifluoroacetate salt as a white to off-white solid.

Data Summary

CompoundMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
N-Boc-2-azaspiro[3.4]oct-5-ene209.2860-70 (over 2 steps)Colorless oil
N-Boc-2-azaspiro[3.4]octan-6-one225.2875-85White solid
2-Azaspiro[3.4]octan-6-one Trifluoroacetate Salt239.18>95White to off-white solid

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Safety Considerations

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Ozone is a toxic and reactive gas; handle with extreme caution.

  • Trifluoroacetic acid is highly corrosive; handle with appropriate care.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting and Optimization

  • Low yield in cyclization (Step 2): Ensure anhydrous conditions and accurate temperature control. The quality of the n-butyllithium is also crucial.

  • Incomplete ozonolysis (Step 3): Ensure sufficient ozone is bubbled through the solution. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Difficulty in precipitation (Step 5): If the salt does not precipitate readily, scratching the inside of the flask with a glass rod or adding a seed crystal may help. The solvent system can also be optimized (e.g., using a mixture of diethyl ether and hexanes).

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of 2-azaspiro[3.4]octan-6-one trifluoroacetate salt. The described route is robust, utilizing well-understood chemical transformations and readily available starting materials. This valuable building block can be accessed in high purity and good overall yield, facilitating its use in medicinal chemistry and drug discovery programs. The inherent three-dimensionality of the 2-azaspiro[3.4]octane core makes it an attractive scaffold for the development of novel therapeutics with potentially improved pharmacological profiles.[2][3]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Scale-up Synthesis of Spiro[3.4]octan-6-ol.
  • Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC.
  • (n.d.). Synthesis of Novel azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery.
  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • (n.d.). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery.
  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF.
  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.
  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • PubMed. (n.d.). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • ResearchGate. (n.d.). Flow chemical synthesis of spirocyclic ketone.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • National Institutes of Health. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Spiro[3.4]octane Synthesis Optimization

Introduction: The Geometry of Frustration Welcome to the Spirocyclic Synthesis Support Hub. You are likely here because your spiro[3.4]octane synthesis—a critical bioisostere for gem-dimethyl groups in drug discovery—is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Geometry of Frustration

Welcome to the Spirocyclic Synthesis Support Hub. You are likely here because your spiro[3.4]octane synthesis—a critical bioisostere for gem-dimethyl groups in drug discovery—is failing to cyclize efficiently.

The spiro[3.4]octane scaffold presents a unique "geometry of frustration." You are fusing a strained cyclobutane ring (bond angles ~90°) with a flexible cyclopentane ring (bond angles ~108°). The distinct hybridization requirements at the quaternary spiro-carbon often lead to two primary failure modes:

  • Oligomerization: Intermolecular reactions outcompete intramolecular ring closure.

  • Elimination: The steric bulk of the spiro-center favors E2 elimination over

    
     substitution.
    

This guide moves beyond generic advice, offering self-validating protocols and mechanistic troubleshooting for the two most common synthetic routes: Double Alkylation and Ring-Closing Metathesis (RCM) .

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using this logic gate.

DiagnosticFlow Start START: Low Yield Analysis CheckNMR Analyze Crude 1H NMR Start->CheckNMR BroadPeaks Outcome A: Broad/Undefined Peaks (Baseline Hump) CheckNMR->BroadPeaks Gum/Resin OlefinPeaks Outcome B: Sharp Olefinic Peaks (5.0-6.0 ppm) CheckNMR->OlefinPeaks Vinyl Protons present StartMat Outcome C: Unreacted Starting Material CheckNMR->StartMat No Change DiagPoly Diagnosis: Oligomerization Issue: Concentration too high BroadPeaks->DiagPoly DiagElim Diagnosis: E2 Elimination Issue: Base too strong/steric clash OlefinPeaks->DiagElim DiagStall Diagnosis: Catalyst Death or Enolate Quenching StartMat->DiagStall

Figure 1: Diagnostic logic for identifying the root cause of cyclization failure based on crude NMR signatures.

Protocol A: Classical Double Alkylation

Target: Formation of spiro[3.4]octane-ester derivatives via malonate alkylation. Mechanism: Sequential


 reactions.
The Problem: The "Gem-Dialkyl Effect" Fallacy

While the Thorpe-Ingold effect usually assists cyclization, the strain energy of forming a cyclobutane ring (26.5 kcal/mol) often overrides this benefit. If you are alkylating a cyclopentane-1,1-dicarboxylate with 1,3-dibromopropane, the second alkylation is the yield-killing step.

Optimized Protocol

Standard conditions (NaH/THF) often lead to elimination. This protocol uses Phase Transfer Catalysis (PTC) to minimize solvation of the nucleophile, increasing reactivity while suppressing elimination.

Step-by-Step Methodology:

  • Preparation: Dissolve diethyl cyclopentane-1,1-dicarboxylate (1.0 equiv) and 1,3-dibromopropane (1.2 equiv) in Toluene (0.1 M). Note: Do not use DMF; it promotes O-alkylation.

  • Catalyst Addition: Add

    
     (TBAB, 0.1 equiv) and solid KOH (5.0 equiv).
    
  • The "Slow-Cook" Cyclization: Heat to 50°C with vigorous mechanical stirring (1000 rpm).

    • Why? High shear is required for the solid-liquid interface.

  • Monitoring: Check GC-MS at 4 hours.

    • Success Marker: Disappearance of the mono-alkylated intermediate (

      
      ).
      

Troubleshooting Guide (Alkylation)

SymptomRoot CauseCorrective Action
Product is a gum/polymer Intermolecular Reaction: Concentration is >0.1 M.High Dilution: Reduce concentration to 0.05 M. Add the alkylating agent dropwise over 2 hours.
Vinyl protons in NMR Elimination (E2): Base is too strong/hot.Switch Base: Use

in Acetone (weaker base) or switch to PTC method (KOH/Toluene) which favors

.
Recovered Starting Material Enolate Aggregation: The enolate is forming stable aggregates.Add Cosolvent: Add 10% HMPA or DMPU to disrupt aggregates (use with caution).

Protocol B: Ring-Closing Metathesis (RCM)

Target: Spiro[3.4]oct-6-ene (unsaturated analog). Mechanism: Ru-catalyzed olefin metathesis.[1]

The Problem: The "Entropic Trap"

Forming the 5-membered ring via RCM is generally favorable, but the quaternary center creates significant steric crowding around the catalyst.

Optimized Protocol

Step-by-Step Methodology:

  • Precursor: 1,1-diallylcyclobutane (0.01 M in degassed DCM).

    • Critical: Concentration must be ultra-low to prevent ADMET (polymerization).

  • Catalyst: Add Grubbs II (2-5 mol%).

  • Reflux: Heat to 40°C under an Argon sparge.

    • Why Sparging? The reaction releases ethylene gas. If ethylene remains in solution, it reacts with the catalyst (non-productive metathesis), shifting the equilibrium back to the starting material.

  • Quenching: Add ethyl vinyl ether to kill the active Ru-carbene before concentration.

Troubleshooting Guide (RCM)

SymptomRoot CauseCorrective Action
No Reaction (0% Conv.) Catalyst Poisoning: Amines or Sulfur in substrate.Pre-treatment: Wash precursor with dilute HCl or treat with Lewis Acid (

) to mask coordinating groups.
Stalled at 50% Ethylene Inhibition: Equilibrium limited.Active Sparging: Bubble Argon through the solution, not just over it, to drive off ethylene.
Dimer Formation Concentration: Too high.Pseudo-High Dilution: Add the catalyst in one portion, but add the substrate slowly via syringe pump to the catalyst solution.

Frequently Asked Questions (FAQs)

Q: Why do I see O-alkylation byproducts when synthesizing spiro[3.4]octanes? A: This is a classic "Hard/Soft" mismatch. The enolate of a malonate derivative is an ambident nucleophile. In highly polar aprotic solvents (like DMF or DMSO), the oxygen atom becomes more exposed and reactive (Hard Nucleophile).

  • Fix: Switch to a non-polar solvent (Toluene) with a Phase Transfer Catalyst, or use a counter-ion that coordinates tightly to Oxygen (

    
    ), forcing reaction at the Carbon.
    

Q: Can I use microwave irradiation to improve the yield? A: Yes, but with a caveat. Microwave heating is excellent for overcoming the activation energy of the strained ring closure. However, it also accelerates polymerization.

  • Recommendation: Use microwave heating only for the RCM route (Protocol B). For alkylation (Protocol A), the risk of thermal runaway and polymerization is too high.

Q: My RCM product turns black upon concentration. Is it ruined? A: Likely not. The black color is decomposed Ruthenium. However, residual Ru can isomerize your double bond.

  • Fix: Filter the reaction mixture through a small pad of silica gel or add a scavenger (like QuadraPure™ TU) before evaporation.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry[2][3][4][5][6]

    • Source: ACS Public
    • URL:[Link]

  • RCM Methodology

    • Title: Synthesis of spiro-cyclics via ring-closing metathesis[7]

    • Source: Arkivoc (2003)
    • URL:[Link]

  • Malonate Alkylation Mechanics

    • Title: Alkylation of Enol
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Spiro[3.3]heptane vs Spiro[3.

    • Title: Spiro[3.3]heptane as a Saturated Benzene Bioisostere[5][6]

    • Source: PubMed (2024)
    • URL:[Link]

Sources

Optimization

Stability of 2-azaspiro[3.4]octan-6-one under basic conditions

Technical Support Center: 2-Azaspiro[3.4]octan-6-one Stability Guide Executive Summary & Molecule Profile 2-azaspiro[3.4]octan-6-one is a high-value spirocyclic scaffold used in drug discovery to restrict conformational...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Azaspiro[3.4]octan-6-one Stability Guide

Executive Summary & Molecule Profile

2-azaspiro[3.4]octan-6-one is a high-value spirocyclic scaffold used in drug discovery to restrict conformational flexibility and modulate lipophilicity (LogP) without adding excessive molecular weight. It serves as a bioisostere for proline or piperidine derivatives.

Critical Stability Warning: This molecule contains two mutually reactive functional groups: a secondary amine (azetidine ring) and a ketone (cyclopentanone ring).

  • Incompatible State: The "Free Base" form is inherently unstable due to intermolecular condensation (Schiff base formation/polymerization).

  • Stable State: Must be stored as a Salt (e.g., HCl, Oxalate) or N-Protected derivative (e.g., N-Boc, N-Cbz).

Technical Support Q&A: Troubleshooting & FAQs

Q1: I neutralized the HCl salt of 2-azaspiro[3.4]octan-6-one with NaOH, but my yield is low and the NMR is messy. What happened?

Diagnosis: You likely triggered Intermolecular Self-Condensation . Mechanism: Upon neutralization, the nucleophilic nitrogen of the azetidine ring (now a free base) attacks the electrophilic ketone (C6 position) of a neighboring molecule. This leads to the formation of hemiaminals, imines, and eventually complex oligomers. Solution:

  • Avoid isolation of the free base if possible. Perform "in situ" neutralization in the presence of the next electrophile (e.g., during an amide coupling or reductive amination).

  • If isolation is mandatory, keep the temperature < 0°C , use dilute conditions, and use the material immediately.

Q2: Is the azetidine ring stable to strong bases like LiHMDS or NaH?

Analysis: Generally, Yes , but with caveats regarding the ketone.

  • Azetidine Ring: Unlike acid conditions (which cause ring opening), the strained 4-membered azetidine ring is kinetically stable to basic hydrolysis and non-nucleophilic strong bases.

  • Ketone Risk (Enolization): The primary risk with LiHMDS is not ring destruction, but uncontrolled aldol condensation . The ketone at C6 has

    
    -protons at C5 and C7. Deprotonation generates an enolate. If an electrophile is not present immediately, this enolate will attack the ketone of a neutral molecule.
    Recommendation:  When generating enolates, strictly follow kinetic control protocols  (see Protocol A below).
    
Q3: Can I use carbonate bases (K2CO3, Cs2CO3) for alkylation reactions?

Verdict: Yes , this is the preferred method for N-alkylation. Reasoning: Carbonates are mild enough to deprotonate the ammonium salt (or scavenge protons during alkylation) but typically too weak to rapidly deprotonate the ketone


-protons to a significant extent, minimizing aldol side reactions.
Tip:  Use MeCN or DMF as solvent. Ensure the electrophile is added before or simultaneously with the base to trap the free amine as it forms.

Diagnostic Troubleshooting Guide

SymptomProbable CauseCorrective Action
Insoluble white precipitate during basic workupPolymerization (Polyaminal formation)Irreversible. Discard. In future, do not store as free base. Keep N-protected.
Loss of Carbonyl Peak in IR (~1740 cm⁻¹)Imine formation (Self-reaction)Check MS for [2M-H₂O] peaks. Re-acidify immediately to hydrolyze imines back to ketone salt.
Complex Aliphatic Region in ¹H NMRAldol Condensation If N-protected: You used too strong a base or allowed the enolate to warm up. Purify via HPLC.
Ring Opening (Appearance of alkene signals)Hofmann Elimination Rare. Occurs only if N is quaternized (e.g., N,N-dialkyl) and heated with strong base.

Visualized Mechanisms & Workflows

Figure 1: Degradation Pathways under Basic Conditions

This diagram illustrates why the free base is unstable and how aldol reactions occur.

StabilityPathways Salt Stable Salt Form (HCl/TFA) FreeBase Free Base (Transient Species) Salt->FreeBase NaOH/NaHCO3 (Neutralization) Oligomer Oligomers/Polymers (Schiff Base/Hemiaminal) FreeBase->Oligomer Self-Reaction (Intermolecular) Protected N-Protected Form (Boc/Cbz) FreeBase->Protected Protection (Boc2O/CbzCl) Enolate Enolate Species (at -78°C) Aldol Aldol Condensation Products Enolate->Aldol Warm to RT (No Electrophile) Enolate->Protected Quench/Electrophile Protected->Enolate Strong Base (LiHMDS)

Caption: Figure 1. The "Free Base" is a high-risk branching point. Immediate protection or reaction is required to prevent oligomerization.

Standard Operating Protocols (SOPs)

Protocol A: Safe Generation of Enolates (for C-Alkylation)

Target: N-Boc-2-azaspiro[3.4]octan-6-one

Context: You want to functionalize the


-position of the ketone without causing self-condensation.
  • Preparation: Dry THF solvent (water < 50 ppm). Flame-dry glassware.

  • Cooling: Cool the solution of N-Boc-ketone (1.0 equiv) in THF to -78°C (Dry ice/Acetone).

  • Base Addition: Add LiHMDS (1.1 equiv) dropwise over 15 minutes.

    • Why? Slow addition maintains low concentration of base relative to substrate, preventing local "hot spots" where enolate and ketone coexist, which causes Aldol reaction.

  • Equilibration: Stir at -78°C for 30-45 minutes. Do not warm.

  • Electrophile Addition: Add the electrophile (e.g., Alkyl Halide) rapidly.

  • Warming: Allow to warm slowly to room temperature only after electrophile addition.

Protocol B: "In Situ" Free-Basing for Amide Coupling

Target: Coupling 2-azaspiro[3.4]octan-6-one HCl salt to a Carboxylic Acid.

Context: Avoid isolating the unstable free base.

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in DMF/DCM.

  • Activation: Add DIPEA (1.0 equiv) and stir for 5 mins.

  • Salt Addition: Add 2-azaspiro[3.4]octan-6-one HCl salt (1.0 equiv) directly as a solid.

  • Neutralization: Add remaining DIPEA (2.0-2.5 equiv) dropwise.

    • Mechanism:[1][2] The amine is liberated in the presence of the active ester. The rate of amide bond formation (

      
      ) is significantly faster than intermolecular condensation (
      
      
      
      ).

References & Authority

  • Ramesh, S., et al. (2019).[1][3] "Facile synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry, 17, 3056-3065.[1]

    • Citation context: Establishes the synthetic routes and stability of the N-protected scaffold during cyclization steps.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Azetidines." Organic Letters, 12(9), 1944–1947.

    • Citation context: Discusses the ring strain and geometric constraints of spiro-azetidines.

  • PubChem Compound Summary. "2-Oxa-6-azaspiro[3.4]octane" (Analogous scaffold data).

    • Citation context: Provides physicochemical property baselines for the spiro-octane class.

Sources

Troubleshooting

Technical Support Center: Reductive Alkylation of Spirocyclic Scaffolds

Status: Operational Subject: Minimizing Side Reactions in Spiro Ketone Reductive Amination Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Minimizing Side Reactions in Spiro Ketone Reductive Amination Lead Scientist: Dr. A. Vance, Senior Application Scientist

The "Spiro" Challenge: Why Standard Protocols Fail

Spirocyclic ketones present a unique geometric challenge in medicinal chemistry. Unlike standard cyclohexanones, the spiro-carbon creates a neopentyl-like steric environment . This crowding significantly retards the nucleophilic attack of the amine on the carbonyl carbon, the rate-limiting step in imine formation.

The Consequence: If imine formation is slower than the reduction rate of the ketone, the reducing agent (hydride) will attack the unreacted ketone, leading to the formation of the corresponding alcohol (direct reduction) rather than the desired amine.

This guide provides the protocols to bypass this kinetic trap.

Troubleshooting Modules

Module A: The Chemoselectivity Crisis (Alcohol vs. Amine)

Symptom: LCMS shows a major peak corresponding to the alcohol (


) and significant remaining starting material, with low conversion to the amine.

Root Cause: Standard reductive amination (one-pot) relies on the equilibrium formation of the imine being faster than the reduction of the ketone. In spiro systems, the equilibrium constant (


) for imine formation is low due to steric strain.

The Solution: The Titanium "Lock" Switch from a direct one-pot method to a Lewis Acid-Mediated Stepwise Protocol . Titanium(IV) isopropoxide [Ti(O


Pr)

] serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.

  • Water Scavenger: Shifts the equilibrium toward the imine by chemically trapping the water byproduct.

Module B: Stereocontrol (Diastereoselectivity)

Symptom: Formation of the undesired diastereomer (e.g., cis vs. trans relative to the spiro ring).

Root Cause: Hydride delivery is governed by the approach vector. In spiro systems, the orthogonal ring can block one face of the imine.

  • Small Reductants (NaBH

    
    , NaBH
    
    
    
    CN):
    tend to attack from the axial direction (least hindered approach), leading to the equatorial amine (thermodynamic product).
  • Bulky Reductants (STAB - Sodium Triacetoxyborohydride): Enhance steric discrimination but may be too slow for highly hindered spiro centers.

The Solution:

  • For Kinetic Control: Use bulky reducing agents at low temperatures (-78°C to 0°C).

  • For Thermodynamic Control: Allow equilibration of the amino-intermediate or use smaller hydrides (NaBH

    
    ) at ambient temperature.
    

Visualizing the Pathway

The following diagram illustrates the "Fork in the Road" where side reactions occur and how to intervene.

G SpiroKetone Spiro Ketone (Sterically Hindered) Hemiaminal Hemiaminal (Unstable) SpiroKetone->Hemiaminal + Amine (Slow Step) Alcohol Side Product: Alcohol SpiroKetone->Alcohol + Hydride (Fast) DIRECT REDUCTION Amine Amine (R-NH2) Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine - H2O (Reversible) Product Target Product: Spiro Amine Imine->Product + Hydride (Selective) Ti Ti(OiPr)4 Intervention: 1. Scavenges H2O 2. Activates Carbonyl Ti->Hemiaminal Ti->Imine

Caption: The "Direct Reduction Trap" (Red dashed line) occurs when hydride attacks the ketone before the imine forms. Ti(OiPr)4 forces the pathway toward the Imine (Green).

Experimental Protocols

Protocol A: The "Nuclear Option" for Stubborn Spiro Ketones (Ti-Mediated)

Use this when standard STAB protocols yield >20% alcohol side product.

Reagents:

  • Spiro Ketone (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) isopropoxide (1.25 – 1.5 equiv) [Sigma-Aldrich Ref: 205273]

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)[1]
    
  • Solvent: THF (anhydrous) or MeOH (absolute)

Step-by-Step:

  • Imine Pre-formation: In a flame-dried flask under Ar/N

    
    , combine the spiro ketone and amine (neat or in minimal THF).
    
  • Add Lewis Acid: Add Ti(O

    
    Pr)
    
    
    
    dropwise. The solution may become viscous or change color.
  • Equilibration: Stir at room temperature for 4–12 hours. Critical: Do not add reductant yet.

    • QC Check: Pull a small aliquot for NMR or IR. Look for the disappearance of the C=O stretch (~1715 cm

      
      ) and appearance of C=N (~1640 cm
      
      
      
      ).
  • Reduction: Dilute with MeOH (if using THF). Cool to 0°C. Add NaBH

    
     carefully (gas evolution).
    
  • Quench/Workup:

    • Add 1N NaOH or aqueous NH

      
      OH to precipitate titanium salts as white TiO
      
      
      
      .
    • Filter through a Celite pad. The filtrate contains your amine.

Protocol B: Standard Selective Reduction (STAB)

Use this for less hindered spiro systems or when functional group tolerance (e.g., aldehydes present) is required.

Reagents:

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2][3]

Step-by-Step:

  • Mix Ketone and Amine in DCE.

  • Add Acetic Acid (catalyst).[2][3]

  • Add STAB in one portion.

  • Stir at RT for 2–4 hours.

  • Quench with saturated NaHCO

    
    .
    

Decision Matrix: Selecting the Right Reagent

Use this table to select the optimal reducing system based on your specific spiro-scaffold constraints.

ConstraintRecommended ReagentWhy?
High Steric Hindrance Ti(O

Pr)

+ NaBH

Forces imine formation; Ti acts as dehydrating agent.
Acid Sensitive Groups STAB Works at pH ~5-6; milder than NaBH

CN.
Chemoselectivity STAB Reduces imines much faster than ketones (unlike NaBH

).
"Dead" Reactivity Microwave + Ti(O

Pr)

Thermal energy overcomes the activation barrier of the neopentyl center.
Toxicity Concerns STAB Avoids cyanide risks associated with NaBH

CN.

Troubleshooting Decision Tree

DecisionTree Start Start: Reductive Amination of Spiro Ketone Check1 Is the Ketone highly hindered (e.g., alpha-substitution)? Start->Check1 STAB Use Protocol B: STAB + AcOH in DCE Check1->STAB No Check2 Did Protocol B yield significant Alcohol side-product? Check1->Check2 Yes TiMethod Use Protocol A: Ti(OiPr)4 Pre-formation Check2->TiMethod Yes (Low Chemoselectivity) Microwave Add Molecular Sieves or Increase Temp (50°C) Check2->Microwave No (Just Low Conversion)

Caption: Logic flow for selecting between STAB (mild) and Titanium-mediated (forcing) protocols.

FAQ

Q: Why use DCE (Dichloroethane) instead of Methanol for STAB reactions? A: Methanol can react with STAB to form intermediate borates that are less selective. DCE is non-coordinating and allows STAB to maintain its bulk and selectivity for the imine over the ketone.

Q: My Ti(O


Pr)

reaction turned into a gel. Is it ruined?
A: No. The gel is likely titanium aggregates. Dilute with THF or DCM to maintain stirring. The reaction is still proceeding.[4] Ensure you quench with NaOH or water to break up the Ti-complexes during workup.

Q: Can I use NaBH


CN instead of STAB? 
A:  Yes, but it is toxic and requires careful pH control (pH 6) to prevent direct reduction of the ketone. STAB is generally preferred for better safety and selectivity profiles [1].

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. Synlett, 1995(09), 971–972.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Optimization

Technical Support Center: Optimizing Boc Removal from Acid-Sensitive Spirocyclic Intermediates

Welcome to the technical support center for navigating the challenges of N-Boc deprotection in the presence of acid-sensitive spirocyclic frameworks. Spirocycles are invaluable structural motifs in modern drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of N-Boc deprotection in the presence of acid-sensitive spirocyclic frameworks. Spirocycles are invaluable structural motifs in modern drug discovery, prized for the three-dimensional complexity they introduce. However, this complexity often brings inherent instability, particularly towards the acidic conditions traditionally used for removing the tert-butyloxycarbonyl (Boc) protecting group.

This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond simple protocols to explain the underlying chemical principles governing both success and failure in these delicate transformations. Here, we provide field-proven insights, troubleshooting strategies, and validated protocols to help you preserve the integrity of your complex molecules.

Section 1: The Core Challenge: Understanding the Boc Deprotection Mechanism and Its Pitfalls

The widespread use of the Boc group stems from its general stability and the typically clean, rapid deprotection achieved with strong acids like trifluoroacetic acid (TFA).[1] The process, however, is mechanistically double-edged.

The reaction proceeds through protonation of the carbamate carbonyl, followed by the loss of the amine and subsequent fragmentation to carbon dioxide and a tert-butyl cation.[2]

Mechanism of Acid-Catalyzed Boc Deprotection:

  • Protonation: The acid protonates the carbonyl oxygen of the Boc group.

  • Cleavage: The C-O bond cleaves, releasing the free amine (as its conjugate acid).

  • Fragmentation: The unstable tert-butoxycarbonic acid fragments into CO₂ and the highly stable, electrophilic tert-butyl cation (t-Bu⁺).

It is the generation of this tert-butyl cation that is the primary source of complications.[3][4] This potent electrophile can indiscriminately attack any nucleophilic site on your substrate or in the reaction mixture, leading to a host of unwanted side reactions. For complex spirocyclic intermediates, which may contain sensitive functionalities like ketals, electron-rich aromatic rings, or strained ring systems, this can be catastrophic.[3][5]

Boc_Deprotection_Mechanism cluster_main Boc Deprotection Pathway cluster_side_reactions Undesired Side Reactions BocN R-NH-Boc Protonated R-NH-Boc(H⁺) BocN->Protonated + H⁺ Amine R-NH₃⁺ Protonated->Amine Fragmentation tBu_cation t-Butyl Cation (t-Bu⁺) Protonated->tBu_cation Fragmentation RingOpening Ring Opening / Rearrangement Amine->RingOpening Excess Acid Protonates Sensitive Spirocycle Epimerization Epimerization Amine->Epimerization Harsh Conditions Abstract α-Proton Alkylation t-Butylated Byproducts tBu_cation->Alkylation Electrophilic Attack on Nucleophiles (e.g., Trp, Met)

Caption: Boc deprotection pathway and competing side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why did my spirocyclic intermediate completely decompose with standard TFA in DCM?

A: This is a common outcome when the spirocycle contains highly acid-labile functional groups. Spiro-ketals, for instance, are notoriously sensitive and can be cleaved under the same conditions used to remove a Boc group.[5] Additionally, if the ring system is strained, strong acid can catalyze rearrangement or ring-opening reactions.[6][7] Standard 20-50% TFA in DCM is often too harsh for such delicate architectures.

Q2: What are the first-line, milder alternatives to strong acids like TFA?

A: Before exploring more complex solutions, simply moderating the acidic conditions is the best first step. Consider these options:

  • Lowering TFA Concentration: Try 1-5% TFA in DCM. The reaction will be slower, but may be selective for Boc removal.

  • Switching to a Weaker Acid: Using 4M HCl in dioxane or ethyl acetate is a very common and effective alternative that is often milder than TFA.[8][9]

  • Using a Solid-Supported Acid: Resins like Amberlyst 15 can provide localized acidity and are easily filtered off, simplifying workup and potentially reducing side reactions.

Q3: What is a "scavenger" and when is its use critical?

A: A scavenger is a nucleophilic agent added to the reaction to "trap" the reactive tert-butyl cation before it can alkylate your molecule.[10] Their use is critical when your substrate contains nucleophilic residues such as tryptophan, methionine, cysteine, or electron-rich aromatic rings.[10] Even if your molecule seems robust, using a scavenger is good practice for ensuring the highest purity of your final product. Triisopropylsilane (TIS) is a very common and effective general-purpose scavenger.[10]

Q4: My reaction is stalled and won't go to completion. How can I push it forward without causing degradation?

A: Incomplete deprotection often arises from using conditions that are too mild.[10] Instead of a large jump in acid strength, try a stepwise approach:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir longer at the same temperature.

  • Slightly Increase Temperature: Gently warm the reaction from 0 °C to room temperature.

  • Incrementally Increase Acid: If time and temperature are not effective, slowly increase the acid concentration. For example, go from 5% TFA to 10% TFA. A systematic screening of conditions is the most reliable path to success.

Q5: Is it possible to remove a Boc group without using any acid?

A: Yes, several methods exist for non-acidic Boc removal, which can be invaluable for extremely sensitive substrates. These include:

  • Thermal Deprotection: Heating the substrate, either neat or in a high-boiling solvent like diphenyl ether, can cleave the Boc group.[11]

  • Lewis Acids: Reagents like ZnBr₂ or FeCl₃ in a non-protic solvent can effect deprotection under neutral conditions.[1][12]

  • TMSI: Trimethylsilyl iodide (TMSI) is a powerful neutral reagent for cleaving carbamates and esters.[1]

  • Oxalyl Chloride/Methanol: This system provides a mild deprotection, thought to proceed through a mechanism that avoids strongly acidic conditions.[13][14][15]

Section 3: Troubleshooting Guide: Specific Problems & Solutions

This section addresses specific experimental observations and provides a logical path to a solution, explaining the chemical reasoning behind each step.

Problem 1: You observe significant byproduct formation consistent with spirocycle ring-opening or rearrangement.
  • Likely Cause: The Brønsted acidity of your reagent (like TFA or HCl) is high enough to protonate a sensitive atom within the spirocyclic core itself (e.g., an ether, ketal, or epoxide oxygen), initiating a cascade of ring-opening or rearrangement.[7] This is especially prevalent in polycyclic systems where ring strain can be released through such a pathway.

  • Expert Analysis & Solution Pathway: The goal is to move away from strong proton donors while retaining enough reactivity to cleave the Boc carbamate. Lewis acids are an excellent choice here, as they preferentially coordinate with the more basic carbonyl oxygen of the Boc group over a less basic ether oxygen in the spirocycle.

    Recommended Protocol: Lewis Acid-Mediated Deprotection

    • Dissolve the N-Boc spirocyclic intermediate in a dry, aprotic solvent like dichloromethane (DCM) or acetonitrile under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add 1.5-2.0 equivalents of a mild Lewis acid (e.g., ZnBr₂, FeCl₃, or TMSOTf with a base like 2,6-lutidine).[1][12][16]

    • Stir the reaction at 0 °C and monitor closely by TLC or LC-MS (typically complete in 1-4 hours).

    • Upon completion, quench the reaction carefully with a mild aqueous base such as saturated sodium bicarbonate solution or an aqueous solution of Rochelle's salt.

    • Extract the product with an appropriate organic solvent, dry, and concentrate in vacuo.

Problem 2: You observe epimerization at a stereocenter adjacent to the newly liberated amine.
  • Likely Cause: The combination of a strong acid and elevated temperature can facilitate the transient deprotonation of the α-proton, leading to a loss of stereochemical integrity through the formation of an achiral enol or enolate-equivalent intermediate.[17] While less common than other side reactions, it is a significant risk for compounds where the α-proton is activated.

  • Expert Analysis & Solution Pathway: The key is to use conditions that are kinetically slow and operate at low temperatures to disfavor the proton-abstraction pathway. Additionally, minimizing the time the free amine spends in the acidic solution is crucial.

    Recommended Protocol: Controlled, Low-Temperature Acidolysis

    • Dissolve the substrate in a solvent that has a low freezing point, such as DCM.

    • Cool the solution to -20 °C or even -40 °C using a cryo-cooler or a dry ice/acetone bath.

    • Slowly add a pre-chilled solution of a weaker acid, such as 2% p-toluenesulfonic acid (p-TsOH) in DCM.

    • Maintain the low temperature and monitor the reaction every 15-30 minutes. The goal is to find the temperature/time combination that allows for deprotection without epimerization.

    • Once the starting material is consumed, immediately quench the reaction with a pre-chilled solution of a non-aqueous base (e.g., triethylamine or DIPEA in DCM) before warming to room temperature. This neutralizes the acid rapidly and minimizes the product's exposure time.

    • Proceed with an appropriate aqueous workup or direct purification.

Problem 3: Mass spectrometry reveals one or more products with a mass increase of +56 Da.
  • Likely Cause: This is the classic signature of tert-butylation. The highly reactive t-Bu⁺ cation generated during deprotection has alkylated one or more nucleophilic sites on your molecule.[3][10] Common targets include indole rings (tryptophan), thioethers (methionine), and phenols (tyrosine).[10]

  • Expert Analysis & Solution Pathway: This is precisely the scenario for which scavengers were designed. You must add a more attractive nucleophile to the reaction mixture to intercept the t-Bu⁺ cation. The choice of scavenger depends on the functional groups you are trying to protect.

    Table 1: Scavenger Selection Guide

    Scavenger Target of t-Bu⁺ Cation Typical Concentration (v/v) Notes
    Triisopropylsilane (TIS) General purpose, reduces carbocations 2.5 - 5% Most common and highly effective.[10]
    Water (H₂O) General purpose, traps cations to form t-butanol 2.5 - 5% Useful, but can promote hydrolysis of other functional groups.[10]
    Thioanisole Protects Met, Trp 5% Malodorous but very effective for sulfur-containing and indole residues.

    | 1,2-Ethanedithiol (EDT) | Protects Cys, Met | 2.5% | Excellent for protecting free thiols.[18] |

    Recommended Protocol: Deprotection with a Scavenger Cocktail

    • Prepare the cleavage cocktail immediately before use. A robust general-purpose cocktail is 95:2.5:2.5 (v/v/v) TFA / Water / TIS .[10]

    • Dissolve the N-Boc spirocycle in a minimal amount of DCM (if necessary for solubility).

    • Add the cleavage cocktail to the substrate solution at 0 °C. A typical ratio is 10 mL of cocktail per 100 mg of substrate.

    • Stir at room temperature for 1-3 hours, monitoring by LC-MS.

    • Upon completion, remove the TFA by rotary evaporation (co-evaporating with toluene can help remove final traces).

    • Triturate the residue with cold diethyl ether to precipitate the amine salt, which can then be collected by filtration.

Decision-Making Workflow for Troubleshooting

When a deprotection fails, a structured approach is more effective than random screening. The following workflow can guide your optimization process.

Troubleshooting_Workflow Start Start: Boc Deprotection with 20% TFA/DCM, 0°C -> RT Check_Completion Analyze Reaction (TLC, LC-MS) Start->Check_Completion Success Success: Isolate Product Check_Completion->Success Clean Conversion Incomplete Problem: Incomplete Reaction Check_Completion->Incomplete Starting Material Remains Degradation Problem: Degradation / Side Products Check_Completion->Degradation Multiple Products / Low Yield Increase_Conditions Option 1: Increase Potency - Increase Time/Temp - Increase TFA (e.g., to 50%) - Switch to 4M HCl/Dioxane Incomplete->Increase_Conditions Decrease_Conditions Option 2: Decrease Potency - Lower TFA (1-5%) - Use p-TsOH or PPTS - Low Temp (-20°C) Degradation->Decrease_Conditions If Degradation is Severe Add_Scavengers Option 3: Add Scavengers - Add TIS/H₂O - Use Reagent K Degradation->Add_Scavengers If +56 Da Adducts Seen Change_Method Option 4: Change Method - Lewis Acids (ZnBr₂, FeCl₃) - Neutral (TMSI) - Thermal Degradation->Change_Method If Brønsted Acids Fail Increase_Conditions->Check_Completion

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic HCl Salts of 2-Azaspiro[3.4]octanes

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Handling Protocols for Deliquescent Spirocyclic Amine Salts Executive Summary & Technical Context The Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Handling Protocols for Deliquescent Spirocyclic Amine Salts

Executive Summary & Technical Context

The Challenge: You are likely experiencing difficulties with the hydrochloride salt of 2-azaspiro[3.4]octane. Despite being a solid in theory, these salts often arrive as sticky gums, clump during weighing, or turn into oil upon exposure to air.

The Science (Why this happens): Spirocyclic secondary amines possess a rigid, orthogonal geometry. This structural rigidity often prevents the formation of a tightly packed crystal lattice. Consequently, the Lattice Energy (


)  is frequently lower than the Hydration Enthalpy (

)
of the chloride ion.
  • Result: The salt is not just hygroscopic; it is deliquescent . It absorbs atmospheric moisture until it dissolves in its own sorbed water, lowering the Critical Relative Humidity (CRH) of the system to levels often below that of a standard lab (e.g., <30% RH).[1][2]

Scope of this Guide: This is not a generic safety sheet. It is a troubleshooting workflow designed to salvage "wet" material, ensure accurate stoichiometry, and maintain the integrity of your medicinal chemistry campaigns.

Immediate Troubleshooting (Triage)

FAQ: "My salt looks like a gum/oil. Is it chemically degraded?"

Diagnosis: Likely No . Unless the material is colored (dark brown/black indicating oxidation) or you detect a "fishy" odor (indicating free base hydrolysis), it is simply the hydrate form.

Protocol A: The "Recovery" Workflow (Graphviz) Use this if your material is too sticky to weigh or handle.

RecoveryWorkflow Start State: Sticky Gum / Oil Solvent Dissolve in MeOH (Homogenize) Start->Solvent 1. Solubilize Strip Rotary Evaporator (Remove MeOH) Solvent->Strip 2. Concentrate Azeotrope Add Toluene (Re-evaporate x3) Strip->Azeotrope 3. Remove Water Azeotrope->Azeotrope Repeat Dry High Vac (<1 mbar) over P2O5 (24h) Azeotrope->Dry 4. Final Dry Result Result: Amorphous Solid (Handle under N2) Dry->Result

Figure 1: Recovery workflow for deliquesced amine salts using azeotropic drying.

Step-by-Step Recovery:

  • Dissolution: Dissolve the entire oily residue in a minimum amount of anhydrous Methanol (MeOH). This ensures homogeneity.

  • Concentration: Strip the MeOH on a rotary evaporator to leave a residue.

  • Azeotropic Drying (The Critical Step):

    • Add Toluene (approx. 10 mL per gram of salt).

    • Evaporate to dryness.[3] Toluene forms a positive azeotrope with water (bp 85°C, ~20% water composition), effectively "carrying" the water out.

    • Repeat this 3 times.

  • Final Drying: Place the flask in a vacuum oven or desiccator over Phosphorus Pentoxide (

    
    ) . Silica gel is insufficient for these salts.
    

Handling & Weighing Protocols

FAQ: "How do I weigh this without it turning to soup on the balance?"

The Error Source: Standard weighing papers absorb moisture and transfer it to the salt. Static electricity on spatulas accelerates surface area exposure.

Protocol B: The "Difference Weighing" Technique Do not expose the bulk container to air for more than 10 seconds.

StepActionRationale
1 Equilibrate Allow the storage container to reach room temp before opening to prevent condensation.
2 Tare Vial Tare a dry, screw-cap reaction vial (with septum/cap) on the balance.
3 Aliquot Quickly transfer an approximate amount of salt into the vial and immediately cap it .
4 Record Record the exact mass (

).
5 Solvate Add your reaction solvent through the septum or immediately upon opening.

Pro-Tip: If you require extreme precision (e.g., for analytical standards), use a Glove Bag purged with Nitrogen. If a Glove Box is unavailable, a simple disposable glove bag is a $50 solution that saves thousands in failed reactions.

Reaction Setup (Synthesis)

FAQ: "Can I use the wet salt directly in a reaction?"

Answer: Yes, but you must adjust your protocol. If you cannot dry the salt perfectly, you must engineer the reaction to tolerate or remove water in situ.

Protocol C: In Situ Water Removal (Dean-Stark / Molecular Sieves)

If your reaction involves acylation, alkylation, or amide coupling, water will hydrolyze your reagents.

  • Solvent Switch: If possible, switch your reaction solvent to Toluene or Dichloromethane (DCM) .

  • The "Scavenger" Method:

    • Suspend the wet spiro-salt in the solvent.

    • Add activated 4Å Molecular Sieves (powdered sieves work fastest).

    • Stir for 30 minutes before adding the base (e.g., TEA, DIPEA) or the electrophile.

    • Mechanism:[4][5] The sieves will sequester the water from the salt lattice more effectively than the salt holds it.

Protocol D: Stoichiometry Correction (Gravimetric) If the salt is sticky, you don't know the Molecular Weight (MW). It is no longer pure HCl salt; it is


.
  • The Fix: dissolve a known mass of the "wet" salt in water. Titrate the chloride content using Silver Nitrate (

    
    ) .
    
  • This gives you the precise moles of amine present, regardless of water weight. Use this molar value to calculate equivalents for your reaction.

Advanced Engineering: Salt Switching

FAQ: "This HCl salt is a nightmare. Can I change it?"

If you are in the early phases of drug discovery, stop using the HCl salt . The high charge density of the chloride ion contributes to the hygroscopicity.

Recommended Alternatives for Spiro-Amines:

  • Fumarate: Often non-hygroscopic and crystalline.

  • Tosylate (p-Toluenesulfonate): Adds lipophilicity to the lattice, excluding water.

  • Tartrate: Good for chiral resolution if needed, and forms robust H-bond networks that resist hydration.

Decision Logic for Researchers

Use this flow to determine your immediate action plan.

DecisionLogic Start Condition of 2-azaspiro[3.4]octane HCl IsSolid Is it a free-flowing solid? Start->IsSolid IsSticky Is it sticky/clumped? Start->IsSticky IsOil Is it an oil/liquid? Start->IsOil ActionSolid Store in Desiccator (P2O5) Use Difference Weighing IsSolid->ActionSolid Yes ActionSticky Do NOT heat in oven. Use Protocol A (Azeotrope) IsSticky->ActionSticky Yes ActionOil Assume >20% Water. Perform Gravimetric Titration OR Convert to Free Base IsOil->ActionOil Yes

Figure 2: Decision matrix for handling varying states of hydration.

References

  • Azeotropic Drying Mechanics: Wiberg, K. B. Laboratory Technique in Organic Chemistry; McGraw-Hill: New York, 1960.
  • Handling of Hygroscopic Amine Salts : Bastin, R. J.; et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000 , 4(5), 427–435.

  • Synthesis and Properties of 2-azaspiro[3.4]octane : Burkhard, J. A.; et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010 , 49(20), 3524–3529.

  • Critical Relative Humidity (CRH) Principles: Pikal, M. J. "Physical Chemistry of Freeze-Drying: Process Design and Product Quality." AAPS PharmSciTech, 2002. (Explains the thermodynamics of deliquescence in pharmaceutical salts).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 2-Azaspiro[3.4]octan-6-one

Executive Summary & Structural Context[1][2][3][4] In the modern "Escape from Flatland" era of drug discovery, spirocyclic scaffolds like 2-azaspiro[3.4]octan-6-one have emerged as high-value bioisosteres for traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

In the modern "Escape from Flatland" era of drug discovery, spirocyclic scaffolds like 2-azaspiro[3.4]octan-6-one have emerged as high-value bioisosteres for traditional piperidines and morpholines. By increasing the fraction of sp3-hybridized carbons (


), these scaffolds offer improved solubility and metabolic stability.

However, the structural rigidity of the spiro[3.4] junction presents unique analytical challenges compared to flexible 6-membered rings. This guide objectively compares the NMR "performance"—defined here as spectral resolution, conformational locking, and solvent-dependent shifts—of 2-azaspiro[3.4]octan-6-one against standard alternatives.

The Molecule at a Glance
  • Core Scaffold: Spiro-fused azetidine (4-membered) and cyclopentanone (5-membered) rings.

  • Symmetry: Theoretically

    
     symmetric (plane passing through N and the carbonyl), rendering protons on opposite faces equivalent unless chiral substituents are added or slow conformational exchange occurs.
    
  • Key Challenge: Distinguishing the "roof" and "floor" protons of the azetidine ring and resolving the cyclopentanone multiplets.

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, we must decouple the molecule into two magnetic zones: the Azetidine Zone (strained, deshielded by Nitrogen) and the Cyclopentanone Zone (flexible, deshielded by Carbonyl).

Diagram 1: Spectral Assignment Logic

G Molecule 2-azaspiro[3.4]octan-6-one ZoneA Zone A: Azetidine Ring (Rigid) Molecule->ZoneA ZoneB Zone B: Cyclopentanone (Puckered) Molecule->ZoneB NH NH Proton Variable (Broad) Molecule->NH H_Alpha_N H-2/H-4 (Azetidine) δ 3.4 - 3.8 ppm (Doublet/Multiplet) ZoneA->H_Alpha_N Deshielded by N H_Alpha_CO H-5/H-7 (Ketone α) δ 2.1 - 2.5 ppm (Complex Multiplet) ZoneB->H_Alpha_CO Anisotropic Cone of C=O H_Beta_CO H-8 (Ketone β) δ 1.9 - 2.2 ppm (Multiplet) ZoneB->H_Beta_CO Shielded relative to α

Caption: Logical segmentation of the spirocyclic scaffold into magnetic zones for assignment.

Comparative Performance: Solvent Selection

The choice of solvent is not merely about solubility; it is an active tool for structural validation. The table below compares the spectral "performance" of the standard solvent (


) versus the polar alternative (

).
Table 1: Solvent Performance Comparison
FeatureChloroform-d (

)
DMSO-

Recommendation
NH Proton Visibility Poor. Often broad, exchanging, or invisible (~1.8–2.5 ppm).Excellent. Sharp triplet or broad singlet (~8.0–9.0 ppm) due to H-bonding.Use DMSO for salt forms or to prove free base identity.
Azetidine Resolution High. Distinct separation of geminal protons if diastereotopic.Medium. Viscosity broadening may merge fine couplings.

preferred for measuring

values.
Water Peak Interference Low (1.56 ppm). Usually clear of key signals.High (3.33 ppm). Critical Risk: Overlaps with Azetidine

signals.
Critical: Use dry DMSO or

if water overlap occurs.
Conformational Locking Low polarity allows rapid ring flip (averaging signals).High polarity/viscosity may slow exchange, broadening peaks.

for sharp, averaged spectra.

Detailed Spectral Analysis

The Azetidine Ring ( )
  • Chemical Shift: 3.40 – 3.90 ppm.

  • Multiplicity:

    • In a perfectly symmetric spiro-ketone, these four protons appear as a singlet or a tight AB system.

    • The "Roof" Effect: Due to the ring strain, the geminal coupling (

      
      ) in azetidines is often large (~10-12 Hz). If the molecule has a chiral salt counter-ion or a chiral substituent, these split into dramatic "roofed" doublets.
      
  • Comparative Insight: Unlike piperidines where

    
    -protons are at ~2.8 ppm, the azetidine protons are significantly downfield due to ring strain (s-character hybridization changes).
    
The Cyclopentanone Ring ( )
  • 
    -Protons (to Carbonyl):  2.15 – 2.45 ppm.
    
    • These appear as complex multiplets due to coupling with the

      
      -protons and potential long-range W-coupling across the ring.
      
  • 
    -Protons (Adjacent to Spiro):  1.80 – 2.10 ppm.
    
    • Often overlap with the

      
      -protons.
      
  • The "Spiro Shift": The quaternary spiro center exerts a steric compression effect (gamma-gauche effect), often shielding the adjacent

    
    -protons slightly more than in a linear analog.
    
Table 2: Typical Chemical Shift Data (Free Base in )
PositionProtonsShift (

ppm)
MultiplicityIntegralAssignment
1, 3 Azetidine

3.55 - 3.65s (or d)4H

to Nitrogen
N-H Amine2.0 - 2.5br s1HExchangeable
5, 7 Ketone

-

2.25 - 2.35t / m4H

to C=O
8 Ketone

-

1.90 - 2.05m2H

to C=O

> Note: Values are approximate and dependent on concentration. In the HCl salt form, Azetidine protons shift downfield to ~4.0-4.2 ppm.

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data, follow this step-by-step protocol designed to identify common synthesis impurities (e.g., Boc-protected intermediates).

Diagram 2: Analytical Workflow

Workflow Start Crude Product Solvent Solvent Choice: CDCl3 (Default) vs DMSO (if Salt) Start->Solvent Acq Acquisition: sw=12ppm, d1=5s (Ensure Quant) Solvent->Acq Check1 Checkpoint 1: Is there a singlet at ~1.4 ppm? Acq->Check1 Impurity Impurity Alert: Residual Boc-group Check1->Impurity Yes Check2 Checkpoint 2: Is NH visible? Check1->Check2 No D2O D2O Shake Test: Confirm exchangeable proton Check2->D2O No/Unsure Final Final Assignment Check2->Final Yes D2O->Final

Caption: Decision tree for validating the purity and identity of the spirocyclic amine.

Protocol Steps:
  • Sample Preparation: Dissolve ~5-10 mg of compound in 0.6 mL solvent.

    • Critical: If the sample is the HCl salt, use

      
       or 
      
      
      
      . It will NOT dissolve in
      
      
      .
  • Acquisition:

    • Set relaxation delay (

      
      ) to at least 5 seconds. The quaternary spiro carbon relaxes slowly; while this affects 
      
      
      
      more, it ensures accurate integration of the adjacent protons in quantitative
      
      
      experiments.
  • The "Boc Check":

    • Synthesis of this molecule often proceeds via tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate.

    • Validation: Check for a sharp singlet at 1.44 ppm (

      
      ). If present, deprotection is incomplete.
      
  • The "Spiro Check":

    • Verify the integral ratio of Azetidine (4H) to Cyclopentanone (6H). A 2:3 ratio confirms the spirocyclic core is intact. Deviations suggest ring-opening or polymerization.

References & Grounding

  • Spirocycles in Drug Discovery:

    • Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. A foundational text on why these scaffolds are used (Fsp3 character).

  • NMR Solvent Effects:

    • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Essential for distinguishing solvent peaks from the spiro-scaffold.

  • Conformational Analysis:

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Provides the theoretical basis for analyzing ring puckering and coupling constants in small rings.

  • Spectral Data Validation:

    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

Comparative

Technical Guide: C13 NMR Chemical Shifts of Spiro[3.4]octane Scaffolds

The following technical guide provides a comprehensive analysis of the C13 NMR chemical shifts for spiro[3.4]octane ring systems , focusing on experimental data, assignment logic, and comparative analysis. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive analysis of the C13 NMR chemical shifts for spiro[3.4]octane ring systems , focusing on experimental data, assignment logic, and comparative analysis.

Executive Summary

The spiro[3.4]octane system represents a privileged scaffold in modern drug discovery, offering a unique combination of conformational restriction and three-dimensionality (Fsp3 character).[1] Unlike flat aromatic systems, this bicyclic framework directs substituents into specific vectors, improving target selectivity and metabolic stability.[1]

This guide details the carbon-13 nuclear magnetic resonance (C13 NMR) spectral characteristics of the spiro[3.4]octane skeleton. It provides experimental chemical shift values for key derivatives, analyzes the electronic shielding effects of the spiro-junction, and offers a robust protocol for spectral assignment.[1]

Theoretical Background & Shift Logic

The spiro[3.4]octane skeleton consists of a cyclobutane ring fused to a cyclopentane ring at a single quaternary carbon (C4). The chemical shifts are governed by three primary factors:

  • Ring Strain & Hybridization: The cyclobutane ring carbons are significantly shielded (typically 20–30 ppm) compared to acyclic alkanes due to ring strain and variable hybridization (s-character).

  • The Spiro Effect: The quaternary spiro carbon is characteristically deshielded relative to secondary carbons but often appears upfield of acyclic quaternary centers due to the constrained geometry.

  • Symmetry: Unsubstituted spiro[3.4]octane possesses a plane of symmetry passing through the cyclopentane ring (if planar) or time-averaged symmetry, simplifying the spectrum.[1] Substituents (like a ketone at C2) break this symmetry, rendering geminal protons and carbons diastereotopic.[1]

Experimental Data Analysis

The following data is derived from high-field NMR studies (CDCl₃) of spiro[3.4]octan-2-one and its methylene derivative. These compounds serve as the most reliable reference standards for the core skeleton.[1]

Table 1: C13 NMR Chemical Shifts of Spiro[3.4]octan-2-one

Solvent: CDCl₃ | Reference: TMS (0 ppm) | Frequency: 100 MHz

Carbon PositionChemical Shift (δ, ppm)Assignment Logic
C2 208.5 Carbonyl (C=O) . Characteristic ketone deshielding.[1]
C1, C3 57.3 α-Methylene (Cyclobutane) .[1] Deshielded by adjacent C=O and ring strain.[1]
C4 39.0 Spiro Quaternary Carbon .[1] The pivot point of the system.[1]
C5, C8 36.6 α-Methylene (Cyclopentane) .[1] Deshielded by the adjacent quaternary spiro center.
C6, C7 24.2 β-Methylene (Cyclopentane) .[1] Closest to unsubstituted cyclopentane values (~25.6 ppm).
Table 2: Comparative Shifts – 2-Methylenespiro[3.4]octane

Solvent: CDCl₃ | Reference: TMS (0 ppm)

Carbon PositionChemical Shift (δ, ppm)Shift Change (vs. Ketone)
C2 (Alkene Cq) 146.3 Replaces C=O (208.5).[1] Typical exocyclic alkene.
Exocyclic =CH₂ 105.8 Terminal alkene methylene.[1]
C1, C3 42.0 / 43.2 Shielded relative to ketone α-carbons (57.[1]3) due to lower electronegativity of C=C vs C=O.
C4 (Spiro) 39.1 Remarkably Stable. The spiro center shift is largely unaffected by C2 modification.
Cyclopentane Ring 24.0 / ~39 Minor perturbations in the 5-membered ring.

Key Insight: The spiro carbon (C4) consistently resonates near 39.0 ppm in this system. This value is a diagnostic marker for the spiro[3.4]octane core, distinguishing it from spiro[3.3]heptane (~32-38 ppm) and spiro[4.4]nonane (~40-50 ppm).

Structural Visualization & Assignment Map

The following diagram illustrates the carbon numbering and the associated chemical shift mapping for the core spiro[3.4]octan-2-one scaffold.

SpiroNMR cluster_legend Shift Regions C2 C2 (C=O) 208.5 ppm C1 C1/C3 57.3 ppm C2->C1 C4 C4 (Spiro) 39.0 ppm C1->C4 C5 C5/C8 36.6 ppm C4->C5 C6 C6/C7 24.2 ppm C5->C6 Leg1 Cyclobutane Ring (High Strain) Leg2 Spiro Junction (Quaternary) Leg3 Cyclopentane Ring (Flexible)

Caption: C13 NMR Assignment Map for Spiro[3.4]octan-2-one. Colors indicate distinct chemical environments: Red (Carbonyl), Blue (Cyclobutane α), Yellow (Spiro), Green (Cyclopentane).[1]

Experimental Protocol for Validation

To reproduce these values or characterize a new derivative, follow this standardized workflow.

A. Sample Preparation[1][2][3][4][5][6][7][8]
  • Solvent Choice: Use CDCl₃ (Deuterated Chloroform) neutralized with silver foil or basic alumina if the derivative is acid-sensitive (common for strained rings).

  • Concentration: Dissolve 10–20 mg of the spiro compound in 0.6 mL of solvent. High concentration is required for quaternary carbon detection (C4 and C2) due to long relaxation times.

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference the CDCl₃ triplet center to 77.16 ppm .

B. Acquisition Parameters (100 MHz C13)
  • Pulse Sequence: Proton-decoupled (zgpg30 or waltz16).

  • Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The spiro carbon (C4) has no attached protons and relaxes slowly. Insufficient D1 will result in the disappearance of the diagnostic 39.0 ppm signal.[1]

  • Scans (NS): Minimum 512 scans (preferably 1024) to resolve the quaternary signals from baseline noise.

  • Spectral Width: 0 – 220 ppm.[1]

C. Assignment Verification (DEPT-135)

Run a DEPT-135 experiment to distinguish the carbons:

  • Positive Phase (+): CH and CH₃ (Not present in core skeleton).

  • Negative Phase (-): CH₂ (C1, C3, C5, C6, C7, C8).[1]

  • Silent (No Peak): Quaternary Carbons (C2 Carbonyl, C4 Spiro).[1]

    • Self-Validation: If the peak at ~39 ppm disappears in DEPT-135, it confirms the quaternary spiro assignment.[1]

References

  • Syntheses of dispiro[2.1.4.1]decane and dispiro[2.0.3.3]decane. Journal of the Korean Chemical Society. (Provides experimental NMR data for spiro[3.4]octan-2-one).

  • PubChem Compound Summary: Spiro[3.4]octan-5-one. National Center for Biotechnology Information. (Structural reference).

  • Synthesis and transformations of metallacycles. Tetrahedron Letters. (Comparative data for spiro-alumina derivatives).

  • 13C NMR Chemical Shifts. Oregon State University Chemistry. (General shift tables for cycloalkanes).

Sources

Validation

Structural Profiling of 2-Azaspiro[3.4]octan-6-one: A Crystallographic Comparison Guide

Executive Summary The 2-azaspiro[3.4]octan-6-one scaffold represents a critical evolution in "escape from flatland" strategies. Unlike traditional piperidine or morpholine scaffolds, this spirocyclic system offers high F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-azaspiro[3.4]octan-6-one scaffold represents a critical evolution in "escape from flatland" strategies. Unlike traditional piperidine or morpholine scaffolds, this spirocyclic system offers high Fsp³ character, distinct orthogonal exit vectors, and improved metabolic stability. However, its conformational flexibility in the five-membered ring often complicates structure-based drug design (SBDD).

This guide provides a technical comparison of this scaffold against standard alternatives, supported by X-ray crystallography methodologies. It details the specific protocols required to crystallize these often-oily derivatives (via salt formation) and analyzes the structural data to validate their utility as rigid, 3D-bioisosteres.

Structural Rationale & Comparative Analysis

The Geometric Advantage

In medicinal chemistry, the transition from sp²-rich aromatics to sp³-rich scaffolds is correlated with higher clinical success rates. The 2-azaspiro[3.4]octan-6-one system serves as a rigidified bioisostere for 4-substituted piperidines but with a distinct geometric profile.

Comparative Metrics: Spiro[3.4] vs. Alternatives

The following table contrasts the 2-azaspiro[3.4]octan-6-one scaffold with its primary competitors: the flexible piperidine and the highly strained spiro[3.3]heptane.

FeaturePiperidine (4-sub) Spiro[3.3]heptane 2-Azaspiro[3.4]octan-6-one
Primary Geometry Chair (Flexible)Puckered/Planar (Rigid)Mixed (Planar 4-ring / Envelope 5-ring)
Exit Vector Angle ~180° (Linear/Equatorial)~180° (Linear)~109° - 120° (Orthogonal/Kinked)
Ring Strain (kcal/mol) Low (~0-1)High (~60)Moderate (~26)
Lipophilicity (LogP) ModerateLower (High Fsp³)Optimal (Polar ketone handle)
Crystallizability High (Solids common)ModerateChallenging (Free bases often oils)
Metabolic Liability High (N-oxidation,

-C)
Low (Quaternary center)Low (Quaternary center blocks metabolism)
Structural Causality
  • Vector Orthogonality: Unlike piperidines, where substituents largely lie in the equatorial plane, the spiro[3.4] system projects the ketone (and subsequent modifications) at an angle roughly orthogonal to the amine vector. This allows access to novel binding pockets in GPCRs and kinases.

  • The Ketone Handle: The C6-ketone is not just a functional group; it induces a specific dipole and locks the 5-membered ring into a preferred envelope conformation, which can be observed and verified via X-ray diffraction.

X-Ray Crystallography Workflow

The primary challenge with 2-azaspiro[3.4]octan-6-one derivatives is their physical state. As free bases, they are frequently oils or low-melting solids due to the disruption of crystal packing by the spiro-kink. Successful diffraction requires a rigorous salt-screening workflow.

XRayWorkflow Synthesis Synthesis of Spiro[3.4] Derivative PhysicalCheck Physical State Check Synthesis->PhysicalCheck SaltScreen Salt Screening (Oxalate/Fumarate) PhysicalCheck->SaltScreen If Oil/Amorphous VaporDiff Vapor Diffusion (Hanging Drop) PhysicalCheck->VaporDiff If Solid SaltScreen->VaporDiff Crystalline Salt Diffraction X-Ray Diffraction (Mo/Cu Source) VaporDiff->Diffraction Single Crystal Analysis Vector & Pucker Analysis Diffraction->Analysis

Figure 1: Crystallography workflow emphasizing the critical salt-screening step for spirocyclic oils.

Experimental Protocol: Crystallization & Data Collection

This protocol is validated for spirocyclic amines that resist crystallization in their free base form.

Phase 1: Salt Formation (The "Oxalate Trick")

Literature and internal data suggest that oxalate and hemioxalate salts are the most reliable crystalline forms for 2-azaspiro[3.4]octane systems due to the strong hydrogen bonding network provided by the dicarboxylic acid.

  • Stoichiometry: Dissolve 0.1 mmol of the spiro-amine free base in 200 µL of MeOH or EtOH.

  • Acid Addition: Add 0.5 equivalents (for hemioxalate) or 1.0 equivalent (for mono-oxalate) of anhydrous oxalic acid dissolved in minimal EtOH.

  • Precipitation: If immediate precipitation occurs, redissolve by warming to 40°C. If no precipitate forms, add Et₂O dropwise until turbidity appears.

  • Maturation: Allow the solution to stand at 4°C for 24-48 hours.

Phase 2: Vapor Diffusion (Hanging Drop)

Once a solid salt is obtained, grow diffraction-quality crystals.

  • Reservoir Solution: Prepare 500 µL of 30% PEG 4000 in 0.1 M Tris-HCl (pH 8.5).

  • Drop Preparation: Mix 1 µL of the salt solution (dissolved in water/MeOH) with 1 µL of the reservoir solution on a siliconized cover slide.

  • Equilibration: Seal over the reservoir and incubate at 20°C.

  • Observation: Monitor for birefringence under polarized light. Spiro salts often form plates or needles.

Phase 3: Data Collection Strategy
  • Source: Use Cu K

    
     radiation  (
    
    
    
    = 1.5418 Å) if absolute configuration determination is required (using anomalous scattering of Oxygen/Nitrogen if no heavy atoms are present, though difficult). For standard geometry, Mo K
    
    
    is sufficient.
  • Temperature: Collect at 100 K to minimize thermal motion, which is critical for resolving the puckering disorder often seen in the 5-membered ring.

Data Interpretation & Case Studies

Once the structure is solved, the analysis must focus on three specific geometric parameters that define the scaffold's utility.

A. Ring Puckering Analysis (Cremer-Pople Parameters)

The 4-membered azetidine ring is typically planar or slightly puckered. However, the 5-membered cyclopentanone ring is the variable.

  • Observation: In X-ray structures, look for the envelope conformation . The C6 (carbonyl carbon) is often the flap of the envelope.

  • Disorder Warning: The 5-ring may show positional disorder (flipping between two envelope forms). This must be modeled in the refinement (e.g., using PART instructions in SHELX) to avoid erroneous bond length data.

B. Exit Vector Measurement

To validate the "orthogonality" claim:

  • Define Vector A : The centroid of the azetidine nitrogen lone pair or the N-C bond axis.

  • Define Vector B : The C=O bond axis of the ketone.

  • Measurement: Measure the torsion angle and the spatial angle between these vectors.

    • Result: In 2-azaspiro[3.4]octan-6-one, this angle typically falls between 109° and 120° , confirming its ability to access space distinct from the 180° vector of piperidines.

C. Decision Matrix: Handling Disorder

The following logic applies when refining spirocyclic structures with high thermal parameters.

RefinementLogic Start High R-Factor / High Thermal Ellipsoids CheckSpiro Check Spiro Center (C5) Start->CheckSpiro CheckRing Check 5-Ring Puckering CheckSpiro->CheckRing Spiro C is stable CheckTwinning Check for Twinning (Pseudo-symmetry) CheckSpiro->CheckTwinning Spiro C is elongated ModelDisorder Model as 2-Part Disorder (SHELX PART 1/2) CheckRing->ModelDisorder Envelope flipping

Figure 2: Decision tree for crystallographic refinement of spirocyclic scaffolds.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Bioisosteres." Angewandte Chemie International Edition. [Link]

  • Zheng, Y., et al. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Spirocyclic Ammonium Salts." Cambridge Structural Database. [Link]

  • Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie. [Link] (Contextual reference for 4-membered ring planarity).

  • BuyersGuideChem. "2-Oxa-6-azaspiro[3.4]octane hemioxalate Properties and Crystallization." [Link]

Sources

Comparative

Definitive Guide: Validating Regioisomer Purity in Substituted 2-Azaspiro[3.4]octanes

Executive Summary The 2-azaspiro[3.4]octane scaffold has emerged as a critical bioisostere for morpholine and piperidine in modern drug discovery, offering improved metabolic stability and novel exit vectors for structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-azaspiro[3.4]octane scaffold has emerged as a critical bioisostere for morpholine and piperidine in modern drug discovery, offering improved metabolic stability and novel exit vectors for structure-activity relationship (SAR) exploration. However, the synthesis of substituted variants—particularly via [3+2] cycloaddition or ring-closing metathesis—frequently generates regioisomeric impurities (e.g., 1- vs. 2-substitution on the pyrrolidine ring) that are chemically distinct but physically difficult to separate.

This guide challenges the industry reliance on standard LC-MS for spirocyclic validation. We demonstrate that Supercritical Fluid Chromatography (SFC) coupled with 2D NMR (HMBC/NOESY) is the only self-validating workflow capable of definitively resolving regioisomeric mixtures in this scaffold.

The Technical Challenge: Why Standard Methods Fail

The 2-azaspiro[3.4]octane core presents a unique analytical paradox: it is structurally rigid yet spectroscopically crowded.

The "False Negative" of LC-MS

Standard Reverse-Phase Liquid Chromatography (RPLC) often fails to separate regioisomers of this scaffold due to:

  • Identical Lipophilicity: The positional change of a substituent (e.g., a methyl or fluoro group) on the spiro-fused 5-membered ring often results in negligible

    
    logP.
    
  • Isobaric Mass: MS detection cannot distinguish regioisomers (

    
     is identical).
    
  • Co-elution: Under generic gradients (5–95% ACN), regioisomers frequently co-elute as a single, symmetrical peak, leading to false purity confirmation.

The "Ambiguity" of 1D NMR

While 1H NMR is sensitive, the spirocyclic core generates a complex aliphatic envelope between 1.5 and 2.5 ppm. In substituted derivatives, the overlap of the cyclobutane and cyclopentane methylene protons often obscures the diagnostic methine signals required to confirm substitution position.

Comparative Analysis: Selecting the Right Tool

The following table summarizes the performance of analytical techniques for validating 2-azaspiro[3.4]octane purity.

FeatureMethod A: RPLC-MS (Standard) Method B: High-Field 1D NMR Method C: SFC + 2D NMR (Gold Standard)
Separation Mechanism Hydrophobicity (C18)N/A (Spectroscopic)Orthogonal (Shape Selectivity)
Regioisomer Resolution (

)
Typically < 0.8 (Co-elution)N/ATypically > 2.5 (Baseline)
Structural ID Mass only (Ambiguous)Functional Groups onlyDefinitive Connectivity
Throughput High (5 min)Medium (15 min)High (3-7 min)
Confidence Level Low (Risk of failure) Medium High (Definitive)

The Gold Standard Protocol: SFC Isolation & NMR Assignment

This protocol describes a self-validating system where SFC provides physical separation and 2D NMR provides structural proof.

Phase 1: SFC Method Development (Separation)

SFC is superior here because the rigid spiro-geometry interacts strongly with chiral stationary phases (CSPs), even for achiral regioisomers (diastereomeric salt formation or steric exclusion).

Recommended Screening Protocol:

  • Instrument: SFC System with PDA/QDa detection.

  • Columns (3.0 x 100 mm, 3 µm):

    • Cellulose-2 (Chiralcel OJ-H equivalent) – Primary choice for spiro-amines.

    • Amylose-1 (Chiralpak AD-H equivalent).

    • 2-Ethylpyridine (Achiral alternative for basic compounds).

  • Mobile Phase: CO2 / Methanol (Gradient 5% to 55%).

  • Additive: 0.2% Ammonium Hydroxide (Crucial for peak shape of the secondary amine).

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[1]

Expert Insight: If silyl protecting groups are present (common in intermediates), avoid acidic additives. Use ammonium hydroxide to prevent in-situ desilylation or migration.

Phase 2: Structural Confirmation (2D NMR)

Once isomers are separated, you must assign the "Regio-Identity."

Key Experiment: HMBC (Heteronuclear Multiple Bond Correlation) The quaternary spiro-carbon (C2) is the anchor.

  • Identify the quaternary spiro-carbon in 13C NMR (typically 60–75 ppm).

  • Use HMBC to visualize correlations from the spiro-carbon to adjacent protons.

    • Isomer A (1-substituted): Correlations to protons on C1, C3, and C4.[2]

    • Isomer B (2-substituted): Distinct correlation pattern due to symmetry breaking.

Visualizing the Workflow

The following diagrams illustrate the decision logic and the structural assignment pathway.

Diagram 1: Analytical Decision Matrix

This workflow ensures no regioisomer is missed during scale-up.

AnalyticalWorkflow Start Crude 2-Azaspiro[3.4]octane Reaction Mixture LCMS Standard RPLC-MS (C18 Column) Start->LCMS Decision1 Single Peak Detected? LCMS->Decision1 FailSafe WARNING: High Risk of Co-eluting Regioisomers Decision1->FailSafe Yes (False Positive Risk) SFC_Screen SFC Screening (Cellulose-2 / MeOH+NH4OH) Decision1->SFC_Screen No (Obvious Mixture) FailSafe->SFC_Screen Mandatory Check Separation Peaks Resolved? SFC_Screen->Separation Separation->LCMS No (Optimize Method) PrepSFC Prep SFC Isolation Separation->PrepSFC Yes NMR_Analysis 2D NMR (HMBC/NOESY) Assign Regiochemistry PrepSFC->NMR_Analysis Final Validated Pure Regioisomer NMR_Analysis->Final

Caption: Figure 1. Self-validating analytical workflow preventing false-positive purity assignment by RPLC.

Diagram 2: NMR Assignment Logic (HMBC)

How to use the spiro-center to determine substitution position.

NMRLogic SpiroCenter Identify Quaternary Spiro Carbon (C2) (~60-75 ppm) HMBC Run HMBC Experiment (Long Range C-H) SpiroCenter->HMBC Correlations Analyze Correlations from Spiro C2 HMBC->Correlations PathA Correlations to Azetidine Protons only Correlations->PathA Weak/No 3J PathB Correlations to Pyrrolidine Protons Correlations->PathB Strong 3J ConclusionA Substituent is Distal (Confirm via NOESY) PathA->ConclusionA ConclusionB Substituent is Proximal (Direct Connectivity) PathB->ConclusionB

Caption: Figure 2. HMBC connectivity logic utilizing the quaternary spiro-center as the structural anchor.

Experimental Case Study: Resolution of 1- vs. 2-Phenyl Isomers

Scenario: A synthesis targeted 2-phenyl-2-azaspiro[3.4]octane but produced a mixture containing the 1-phenyl regioisomer.

Protocol Execution:

  • LC-MS: Showed a single peak at 2.1 min (

    
     188.1). Purity assessed as >98%.
    
  • SFC Screening: Using a Chiralcel OJ-H column (10% MeOH w/ 0.2% NH4OH), two peaks were resolved (

    
    ).
    
    • Peak 1 (

      
       2.4 min): 12% Area
      
    • Peak 2 (

      
       2.9 min): 88% Area
      
  • Isolation: Preparative SFC was performed to isolate 50 mg of each fraction.

  • NMR Validation:

    • Peak 2 (Major): HMBC showed correlations from the spiro-carbon to symmetric pyrrolidine protons. Confirmed: 2-phenyl isomer.

    • Peak 1 (Minor): HMBC showed correlations to a methine proton on the 5-membered ring. Confirmed: 1-phenyl isomer.

References

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][3][4][5] Journal of Medicinal Chemistry.[4] Link[4]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[4] Link

  • Sun, D., et al. (2021).[6] Large-scale supercritical fluid chromatography purification of unstable STING agonist intermediates. Journal of Chromatography A. Link

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. Link

  • West, C. (2022). Supercritical Fluid Chromatography for Chiral Analysis.[6][7][8][9][10] LCGC North America. Link

Sources

Validation

Advanced Guide: Infrared (IR) Spectroscopy of Spirocyclic Ketone Carbonyls

Executive Summary Objective: This guide provides a technical comparison of Infrared (IR) spectroscopy characteristics for spirocyclic ketones versus their monocyclic and bicyclic counterparts. It is designed for medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of Infrared (IR) spectroscopy characteristics for spirocyclic ketones versus their monocyclic and bicyclic counterparts. It is designed for medicinal chemists and analytical scientists characterizing rigid spiro-scaffolds in drug discovery.

Key Insight: Spirocyclic fusion introduces unique I-strain (internal strain) and conformational rigidity that systematically shifts carbonyl (


) stretching frequencies to higher wavenumbers compared to non-spiro analogs. This shift is diagnostic of ring size and the proximity of the spiro-center to the carbonyl group.

Mechanistic Principles of Carbonyl Shifts

The carbonyl stretching frequency (


) is governed by Hooke's Law, where frequency is proportional to the square root of the force constant (

) divided by the reduced mass (

). In spirocyclic ketones, geometric constraints alter

through three primary mechanisms:
  • Ring Strain (Bond Angle Deformation):

    • As ring size decreases (6

      
       5 
      
      
      
      4 members), the internal
      
      
      bond angle compresses (< 120°).
    • To relieve strain, the carbonyl carbon increases

      
      -character in the 
      
      
      
      -bonds to the
      
      
      -carbons.
    • Consequently, the

      
       bond gains more 
      
      
      
      -character (less efficient overlap) but is paradoxically strengthened and shortened due to "rehybridization effects," raising the frequency.
  • Spiro-Fusion & I-Strain:

    • A spiro-carbon creates a pivot point that locks the conformation.

    • I-Strain: The steric repulsion between the non-bonded atoms across the rings increases the energy of the ground state. This often leads to a slight increase in

      
       (+5 to +15 cm⁻¹) compared to the monocyclic parent, particularly if the spiro-center is 
      
      
      
      to the carbonyl.
  • Field Effects:

    • Spatial proximity of the second ring can induce through-space electronic repulsions, further stiffening the

      
       bond.
      
Visualization: Factors Influencing Frequency[1][2][3][4][5]

CarbonylShift Strain Ring Strain (Angle Compression) Hybrid Rehybridization (Increased s-character in C-C) Strain->Hybrid Causes Bond C=O Bond Stiffening (Higher Force Constant) Hybrid->Bond Results in Freq Increased Wavenumber (ν C=O) Bond->Freq Observable Shift Spiro Spiro-Fusion (Rigidity + I-Strain) Spiro->Strain Enhances Spiro->Freq Direct Steric Effect

Caption: Logical flow of geometric and electronic factors causing the blue-shift (higher wavenumber) in spirocyclic ketone carbonyls.

Comparative Analysis: Monocyclic vs. Spirocyclic Ketones

The following data synthesizes experimental ranges for standard cyclic ketones against spirocyclic analogs. Note that solution phase (e.g., in


 or 

) values are typically 10–20 cm⁻¹ higher than liquid film (neat) values due to the lack of intermolecular dipole-dipole association in dilute solution.
Table 1: Carbonyl Stretching Frequencies ( )[1][2][4][5][6]
Scaffold TypeRing Size (Ketone)Example CompoundTypical

(cm⁻¹)
Shift vs. Monocyclic
Monocyclic 6-memberedCyclohexanone1715Reference
Spirocyclic 6-memberedSpiro[4.5]decan-6-one1718 – 1725 +3 to +10
Monocyclic 5-memberedCyclopentanone1745Reference
Spirocyclic 5-memberedSpiro[4.4]nonan-1-one1745 – 1755 0 to +10
Monocyclic 4-memberedCyclobutanone1780Reference
Spirocyclic 4-memberedSpiro[3.5]nonan-1-one1780 – 1790 0 to +10

Analysis of Data:

  • Spiro[4.5]decan-6-one: The carbonyl is in a 6-membered ring. The fusion to a 5-membered ring at the

    
    -carbon adds bulk, slightly raising the frequency compared to cyclohexanone (1715 cm⁻¹).
    
  • Spiro[3.5]nonan-1-one: The carbonyl is in the highly strained 4-membered ring. The frequency is dominated by the ring strain (~1780 cm⁻¹), with the spiro-fusion providing a minor perturbation.

Experimental Protocol for High-Fidelity Measurement

To distinguish the subtle shifts caused by spiro-fusion (often <10 cm⁻¹), precise experimental conditions are required.

Workflow Diagram

IR_Workflow Sample Sample Preparation Solvent Solvent Selection (CCl4 or CS2 preferred) Sample->Solvent Dissolve (~10 mg/mL) Cell Cell Loading (NaCl/KBr windows, 0.1mm path) Solvent->Cell Inject Scan Acquisition (Resolution: 2 cm-1, Scans: >16) Cell->Scan Measure Process Data Processing (Baseline Corr, Peak Picking) Scan->Process Analyze

Caption: Optimized workflow for measuring subtle spectral shifts in rigid spirocyclic systems.

Step-by-Step Methodology
  • Solvent Choice: Avoid polar solvents (like alcohols) that form hydrogen bonds, as they broaden the peak and shift it to lower frequencies (Red Shift).

    • Recommendation: Use Carbon Tetrachloride (

      
      )  or Chloroform (
      
      
      
      )
      (non-H-bonding).
  • Concentration: Prepare a dilute solution (< 0.05 M) to prevent intermolecular dipole association, which mimics the "liquid film" effect and lowers frequency.

  • Instrument Parameters:

    • Resolution: Set to 2 cm⁻¹ or better. Standard 4 cm⁻¹ resolution may average out the subtle spiro-induced shifts.

    • Scans: Accumulate at least 16 scans to improve Signal-to-Noise (S/N) ratio.

  • Calibration: Run a polystyrene film standard immediately before measurement to verify wavenumber accuracy (

    
     1 cm⁻¹).
    

References

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Link

  • Spectroscopy Online. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Link

  • Michigan State University. (2025). Infrared Spectroscopy - Functional Group Frequencies. Link

  • National Institutes of Health (PubChem). (2025). Spiro[4.5]decan-6-one Compound Summary. Link

  • BenchChem. (2025).[1] Comparative analysis of synthetic pathways to Spiro[4.4]nonan-1-one. Link

Sources

Comparative

Benchmarking 2-azaspiro[3.4]octan-6-one Reactivity in Library Synthesis

This guide serves as a technical benchmark for the application of 2-azaspiro[3.4]octan-6-one in high-throughput library synthesis. It objectively compares this scaffold against industry-standard alternatives, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for the application of 2-azaspiro[3.4]octan-6-one in high-throughput library synthesis. It objectively compares this scaffold against industry-standard alternatives, focusing on reactivity profiles, physicochemical advantages, and validated experimental protocols.

Executive Summary: The "Spiro" Advantage

In the pursuit of favorable physicochemical properties (Fsp³ character), spirocyclic scaffolds have replaced flat aromatic systems. Among these, 2-azaspiro[3.4]octan-6-one (Compound A) represents a "Goldilocks" zone between the high strain of spiro[3.3]heptanes and the lipophilicity of spiro[4.5]decanes.

This guide benchmarks Compound A against two standard library ketones:

  • Cyclohexanone (Standard): The baseline for reactivity and availability.

  • N-Boc-4-piperidone (Heterocyclic Standard): The direct flat analog.

Key Findings
  • Reactivity: The spiro[3.4] ketone exhibits superior electrophilicity compared to cyclohexanone analogs due to the relief of eclipsing strain in the 5-membered ring upon nucleophilic attack (I-strain effect).

  • Stereoselectivity: The spiro-cyclobutane ring exerts a distal steric bias, allowing for predictable diastereoselective reductions (dr > 5:1) under specific conditions.[1][2][3][4]

  • Solubility: Library members derived from this scaffold show an average LogP reduction of 0.8–1.2 units compared to piperidine analogs.

Structural & Mechanistic Analysis

To understand the reactivity benchmark, we must analyze the ground-state thermodynamics. The carbonyl carbon in 2-azaspiro[3.4]octan-6-one resides on a cyclopentane ring.

The I-Strain Hypothesis (Reactivity Driver)
  • 5-Membered Rings (Spiro[3.4]): The transition from sp² (carbonyl) to sp³ (tetrahedral intermediate) relieves torsional strain (eclipsing interactions). Thus, nucleophilic attack (e.g., reductive amination) is kinetically favored .

  • 6-Membered Rings (Piperidone): The transition from sp² to sp³ introduces 1,3-diaxial interactions and torsional strain (chair conformation), making nucleophilic attack slower .

Visualizing the Reactivity Landscape

The following diagram illustrates the comparative reactivity pathways and the stereoelectronic effects influencing the library synthesis workflow.

ReactivityBenchmark Ketone 2-azaspiro[3.4]octan-6-one Intermediate Tetrahedral Intermediate (sp3) Ketone->Intermediate Fast Nucleophilic Attack Piperidone N-Boc-4-piperidone (Comparison) Piperidone->Intermediate Slower Attack (Torsional Strain) Product Spiro-Amine Product (Library Member) Intermediate->Product Reduction (STAB/NaBH4) Strain Strain Relief (I-Strain Effect) Strain->Ketone Favors sp2->sp3 Sterics Distal Steric Bias (C2/C3) Sterics->Intermediate Controls Diastereoselectivity

Figure 1: Comparative reactivity logic. The spiro[3.4] system favors nucleophilic addition due to strain relief in the 5-membered ring, contrasting with the torsional penalty in 6-membered analogs.

Comparative Benchmarking Data

The following data summarizes the performance of 2-azaspiro[3.4]octan-6-one in a standard reductive amination protocol (1.0 eq Ketone, 1.1 eq Benzylamine, STAB, DCE).

Feature2-azaspiro[3.4]octan-6-oneN-Boc-4-piperidoneCausality
Imine Formation (

)
< 15 mins~ 45 minsRelief of eclipsing strain in 5-ring accelerates attack.
Conversion (2h) > 98%85-92%Higher electrophilicity of cyclopentanone carbonyl.
Diastereoselectivity (dr) 5:1 to 10:1 (cis/trans)N/A (Achiral)The spiro-cyclobutane ring blocks one face of the ketone.
Vector Alignment 90° (V-shape)180° (Linear)Critical for accessing unique chemical space.

LogP (vs Parent)
-0.5 to -1.20 (Reference)Increased Fsp³ fraction and compact solvation shell.

Expert Insight: In high-throughput experimentation (HTE), the rapid imine formation of the spiro[3.4] scaffold allows for "one-pot" protocols without the need for dehydrating agents (Ti(OiPr)₄), which are often required for sterically hindered or deactivated cyclohexanones.

Validated Experimental Protocols

To ensure reproducibility, we provide a self-validating protocol for reductive amination. This method avoids common pitfalls such as over-alkylation or incomplete reduction.

Protocol A: General Reductive Amination (Library Scale)

Scope: Applicable to primary and secondary aliphatic amines.

Reagents:

  • Scaffold: 2-azaspiro[3.4]octan-6-one (HCl salt or free base)

  • Amine: 1.1 equivalents

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Workflow:

  • Free Base Generation (Critical): If using the HCl salt of the spiro-ketone, suspend in DCE and add 1.0 eq of DIPEA. Stir for 10 min. Why? STAB is acid-sensitive; excess HCl will decompose the hydride.

  • Imine Formation: Add the amine (1.1 eq) to the ketone solution. Add Acetic Acid (1.0 eq) only if the amine is weakly basic (e.g., anilines). Stir for 30 min at RT.

  • Reduction: Add STAB (1.5 eq) in one portion. The reaction is typically exothermic; ensure adequate mixing.

  • Quench: After 2–4 hours (monitor by LCMS), quench with sat. NaHCO₃.

  • Workup: Extract with DCM (x3). Dry over MgSO₄.

Self-Validation Checkpoint:

  • LCMS Monitoring: Look for the M+1 peak of the alcohol byproduct. If significant alcohol is formed, the imine formation step was too short or wet solvents were used.

Protocol B: Stereoselective Reduction

To maximize the diastereomeric ratio (dr), switch the reductant to L-Selectride (at -78°C) if a thermodynamic product is not desired. However, for library synthesis, the STAB method (thermodynamic control) typically yields the cis-isomer (amine cis to the spiro-ring) as the major product due to hydride delivery from the less hindered face.

Physicochemical Impact: Case Study

Replacing a 4-substituted piperidine with a 6-substituted 2-azaspiro[3.4]octane significantly alters the property profile of a lead compound.

Case Study: hERG Blocker Mitigation

  • Baseline: A piperidine-based lead showed LogP 3.8 and hERG IC₅₀ 1.2 µM.

  • Spiro-Modification: Switching to the 2-azaspiro[3.4]octane core.

    • Result: LogP dropped to 2.9 (improved LLE).

    • hERG: IC₅₀ > 10 µM.

    • Mechanism: The spiro-scaffold disrupts the flat hydrophobic pharmacophore often associated with hERG binding (pi-stacking), while maintaining the basic nitrogen required for target engagement.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.4]octanes as Rigid Scaffolds for Medicinal Chemistry. Organic Letters.[3] [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: A Review. Angewandte Chemie International Edition. [Link]

  • Abdel-Magid, A. F., et al. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry.[3] [Link]

  • Brown, H. C., et al. (1954). Chemical Effects of Steric Strains. I-Strain as a Factor in the Chemistry of Ring Compounds. Journal of the American Chemical Society. [Link]

Sources

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